molecular formula C8H7FN4 B346368 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 313662-92-9

5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B346368
CAS No.: 313662-92-9
M. Wt: 178.17g/mol
InChI Key: PFTYWMOSGGHMSR-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-4H-1,2,4-triazol-3-amine (CAS Number 313662-92-9) is a fluorophenyl-containing 1,2,4-triazole derivative with the molecular formula C8H7FN4 . This chemical scaffold is recognized in scientific literature for its significant biological activity, particularly as a promising precursor for the development of novel antimicrobial and antifungal agents . Research into structurally similar 1,2,4-triazole derivatives has demonstrated that the 2-fluorophenyl moiety is associated with high activity against microbial pathogens . For instance, one study found that certain 5-(2-fluorophenyl)-1,2,4-triazole-3-thiol derivatives exhibited exceptional activity against Staphylococcus aureus , in some cases exceeding the efficacy of reference drugs . Other closely related compounds, such as 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, have been successfully incorporated into soft dosage forms like creams for the treatment of fungal infections, underscoring the therapeutic potential of this chemical class . The melting point for a related API was noted in the range of 207–209 °C . As a building block in medicinal chemistry, this compound provides researchers with a versatile template for further chemical modification and structure-activity relationship (SAR) studies. All products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYWMOSGGHMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350634
Record name 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313662-92-9
Record name 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of the novel heterocyclic compound, 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine. This molecule is of significant interest to the medicinal chemistry community due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents. The introduction of a 2-fluorophenyl substituent may impart unique pharmacological properties, making this a target of interest for drug discovery programs.

Proposed Synthesis

A reliable and efficient synthesis of 5-substituted-3-amino-1,2,4-triazoles can be achieved through the condensation of a carboxylic acid or its activated derivative with an aminoguanidine salt, followed by cyclization. One common and effective method involves the reaction of a carboxylic acid with aminoguanidine bicarbonate under microwave irradiation, which can significantly reduce reaction times and improve yields.[1] An alternative, classical approach utilizes the corresponding acyl chloride, which is reacted with aminoguanidine bicarbonate to form an acyl aminoguanidine intermediate, followed by base-catalyzed cyclization.[1]

Based on these established methods, a two-step synthesis for this compound is proposed, starting from 2-fluorobenzoic acid.

Logical Workflow for the Proposed Synthesis

Synthesis_Workflow A 2-Fluorobenzoic Acid C 2-Fluorobenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E N-(2-Fluorobenzoyl)aminoguanidine (Intermediate) C->E Acylation D Aminoguanidine Bicarbonate D->E G This compound (Final Product) E->G Cyclization (Heat) F Base (e.g., NaOH or K₂CO₃) F->G

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve aminoguanidine bicarbonate (1.1 eq) in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (or another suitable base) to neutralize the bicarbonate and free the aminoguanidine base.

  • To this cold solution, add the crude 2-fluorobenzoyl chloride (1.0 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to form the N-(2-fluorobenzoyl)aminoguanidine intermediate.

  • Adjust the pH of the solution to be basic (pH 9-10) using a concentrated solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to induce cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Predicted Characterization Data

The following tables summarize the predicted characterization data for this compound based on the analysis of structurally similar compounds found in the literature.

Table 1: Predicted Physicochemical and Mass Spectrometry Data

ParameterPredicted Value
Molecular Formula C₈H₇FN₄
Molecular Weight 178.17 g/mol
Appearance White to off-white solid
Melting Point 170-190 °C
Mass Spec (ESI-MS) m/z 179.07 [M+H]⁺

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HNH (triazole)
7.80 - 7.70m1HAr-H
7.60 - 7.50m1HAr-H
7.40 - 7.30m2HAr-H
~5.70br s2HNH₂

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The broad singlets for the NH and NH₂ protons are exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~161.0 (d, J ≈ 250 Hz)C-F
~158.0C3 (triazole)
~155.0C5 (triazole)
~132.0Ar-C
~131.0Ar-C
~125.0Ar-C
~120.0 (d, J ≈ 15 Hz)Ar-C
~116.0 (d, J ≈ 22 Hz)Ar-C

Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (J).

Table 4: Predicted Key FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadN-H stretching (NH₂ and NH)
3100 - 3000MediumAromatic C-H stretching
~1640StrongN-H bending (NH₂)
~1610MediumC=N stretching (triazole ring)
~1580MediumC=C stretching (aromatic ring)
~1250StrongC-F stretching

Potential Applications and Further Research

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. The title compound, with its 2-fluorophenyl moiety, could be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research should focus on the confirmation of its structure through the detailed experimental work outlined above, followed by screening for various biological activities. Structure-activity relationship (SAR) studies could then be initiated to optimize its properties for drug development.

References

Spectroscopic and Structural Elucidation of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold, including antimicrobial and anticancer properties.[1][2][3] The introduction of a fluorophenyl moiety can further enhance its pharmacological profile.[4] This document details the predicted spectroscopic characteristics, experimental protocols for its analysis, a plausible synthetic workflow, and a potential biological signaling pathway.

Predicted Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5br s1HNH (triazole ring)
~7.8 - 7.2m4HAr-H (fluorophenyl ring)
~5.5br s2HNH₂ (amino group)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C-F (fluorophenyl ring)
~155C3 (triazole ring)
~150C5 (triazole ring)
~131C-H (fluorophenyl ring)
~129C-H (fluorophenyl ring)
~125C-H (fluorophenyl ring)
~116C-H (fluorophenyl ring)
~115C-C (fluorophenyl ring)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (NH and NH₂)
3100 - 3000MediumC-H stretching (aromatic)
1640 - 1600StrongC=N stretching (triazole ring)
1580 - 1450Medium to StrongC=C stretching (aromatic ring)
1250 - 1200StrongC-F stretching
1100 - 1000MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
178100[M]⁺ (Molecular Ion)
150~60[M - N₂]⁺
121~40[M - HCN - N₂]⁺
95~80[C₆H₄F]⁺
UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~210~25,000π → π* (aromatic ring)
~265~10,000n → π* (triazole ring)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible and common method for the synthesis of 5-aryl-4H-1,2,4-triazol-3-amines involves the reaction of an aroyl isothiocyanate with aminoguanidine hydrochloride, followed by cyclization.[5][6]

  • Preparation of 2-fluorobenzoyl isothiocyanate: A solution of 2-fluorobenzoyl chloride (1 equivalent) in dry acetone is added dropwise to a suspension of potassium thiocyanate (1.1 equivalents) in dry acetone. The mixture is refluxed for 2 hours, cooled, and the precipitated potassium chloride is filtered off. The filtrate containing 2-fluorobenzoyl isothiocyanate is used directly in the next step.

  • Reaction with aminoguanidine: To the filtrate from the previous step, aminoguanidine hydrochloride (1 equivalent) is added, and the mixture is refluxed for 4 hours.

  • Cyclization: After cooling, the solvent is evaporated under reduced pressure. The resulting residue is treated with a 10% aqueous sodium hydroxide solution and refluxed for 6 hours to effect cyclization.

  • Purification: The reaction mixture is cooled to room temperature and neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded on a spectrometer using the KBr pellet technique in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer at 70 eV.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a spectrophotometer in the wavelength range of 200-400 nm using ethanol as the solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic and analytical workflow for this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A 2-Fluorobenzoyl Chloride + KSCN B 2-Fluorobenzoyl Isothiocyanate A->B Reflux in Acetone D Reaction Mixture B->D C Aminoguanidine HCl C->D Reflux E Cyclization (NaOH) D->E F Crude Product E->F Neutralization G Recrystallization (Ethanol) F->G H Pure this compound G->H I NMR (¹H, ¹³C) H->I J FT-IR H->J K Mass Spectrometry H->K L UV-Vis H->L M Structural Elucidation I->M Chemical Shifts J->M Functional Groups K->M Molecular Weight L->M Electronic Transitions

Caption: Synthetic and analytical workflow for this compound.

Potential Signaling Pathway in Cancer

Derivatives of 1,2,4-triazole have shown promising anticancer activity, often through the induction of apoptosis.[7] The diagram below illustrates a potential signaling pathway that could be modulated by this compound.

G A 5-(2-fluorophenyl)-4H- 1,2,4-triazol-3-amine B Target Protein (e.g., Kinase) A->B Binding C Inhibition of Downstream Signaling B->C Inhibition D Activation of Caspase Cascade C->D Leads to E Apoptosis D->E

Caption: Potential anticancer signaling pathway modulated by the target compound.

This technical guide provides a foundational understanding of the spectroscopic properties and potential synthesis of this compound. Further experimental validation is necessary to confirm these predicted characteristics and to fully elucidate its biological activities.

References

Navigating the Structural Landscape of Phenyl-Triazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Crystalline Phenyl-Triazole Amine for Researchers and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. These five-membered heterocyclic rings are prized for their metabolic stability, favorable pharmacokinetic properties, and their ability to engage in a variety of non-covalent interactions with biological targets. The substitution of a phenyl group onto the triazole core, particularly with electron-withdrawing groups like halogens, has been a successful strategy in the development of novel drug candidates with diverse pharmacological activities, including antifungal, antiviral, and anticonvulsant properties.

This technical guide provides a comprehensive overview of the crystal structure and synthesis of a representative phenyl-triazole compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. While crystallographic data for 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine is not publicly available, this guide focuses on the closely related and structurally characterized compound, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol , for which crystallographic data is accessible through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 245938.[1]

Crystallographic Data

The determination of the three-dimensional arrangement of atoms in a molecule through X-ray crystallography provides fundamental information about its steric and electronic properties. This data is crucial for understanding intermolecular interactions and for structure-based drug design. The following table summarizes key crystallographic parameters for 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Parameter Value
CCDC Number 245938
Molecular Formula C₈H₇ClN₄S
Molecular Weight 226.69 g/mol
Crystal System Data not publicly available
Space Group Data not publicly available
Unit Cell Dimensions Data not publicly available
Bond Lengths Data not publicly available
Bond Angles Data not publicly available
Torsion Angles Data not publicly available

Note: Detailed unit cell dimensions, bond lengths, bond angles, and torsion angles are contained within the full crystallographic information file (CIF), which can be obtained from the CCDC.

Experimental Protocols

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving a multi-step sequence. The following protocol is a generalized procedure based on common synthetic routes for analogous compounds.[2][3][4]

Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This synthesis can be conceptualized as a three-stage process, as illustrated in the workflow diagram below.

G Synthetic Workflow for 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol cluster_0 Stage 1: Thiosemicarbazide Formation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Amination (Hypothetical for 4-amino derivative) A 4-chlorobenzohydrazide C 1,4-disubstituted thiosemicarbazide A->C Reaction B Aryl isothiocyanate B->C Reaction D 1,4-disubstituted thiosemicarbazide C->D E 4,5-disubstituted-1,2,4-triazole-3-thione D->E Alkaline dehydrocyclization (e.g., 2% NaOH) F 4,5-disubstituted-1,2,4-triazole-3-thione E->F G 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol F->G Amination Reaction

Caption: Synthetic workflow for the target compound.

Materials:

  • 4-chlorobenzohydrazide

  • Appropriate aryl isothiocyanate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrazine hydrate (for amination)

  • Hydrochloric acid (HCl)

  • Solvents for reaction and recrystallization (e.g., ethanol, water)

Procedure:

  • Formation of 1,4-disubstituted thiosemicarbazide:

    • Dissolve 4-chlorobenzohydrazide in a suitable solvent such as ethanol.

    • Add an equimolar amount of the selected aryl isothiocyanate to the solution.

    • Reflux the mixture for a specified period (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol.

  • Alkaline Dehydrocyclization:

    • Suspend the synthesized thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (e.g., 2% w/v).

    • Reflux the mixture for several hours. During this time, the cyclization to the triazole ring occurs.

    • Cool the reaction mixture and carefully acidify with a dilute solution of hydrochloric acid to precipitate the product.

    • Collect the crude 4,5-disubstituted-1,2,4-triazole-3-thione by filtration, wash with water, and dry.

  • Amination:

    • To introduce the 4-amino group, the triazole-3-thione can be reacted with hydrazine hydrate.

    • The precise conditions for this step, such as solvent and temperature, would need to be optimized for this specific substrate.

  • Crystallization:

    • The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction analysis.

Potential Biological Activity and Signaling Pathways

VGSCs are crucial for the initiation and propagation of action potentials in neurons. In conditions like epilepsy, the hyperexcitability of neurons is a key pathological feature. Drugs that modulate VGSC activity can stabilize the neuronal membrane and reduce excessive firing.

The proposed mechanism of action for anticonvulsant 1,2,4-triazole-3-thiones is the blockade of VGSCs. This interaction is thought to occur at a specific site on the channel protein, leading to a reduction in the influx of sodium ions and thereby dampening neuronal excitability.

G Proposed Signaling Pathway for Anticonvulsant 1,2,4-Triazole Derivatives A 1,2,4-Triazole Compound B Voltage-Gated Sodium Channel (VGSC) A->B Inhibition C Reduced Na+ Influx B->C Leads to D Membrane Stabilization C->D Results in E Decreased Neuronal Excitability D->E Causes F Anticonvulsant Effect E->F Produces

Caption: Proposed mechanism of action for anticonvulsant activity.

Further research, including electrophysiological studies and binding assays, would be necessary to confirm this mechanism for 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and to elucidate the specific molecular interactions involved.

Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This technical guide, centered on the crystallographically characterized 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, provides a foundational understanding of the structural and synthetic aspects of this important class of compounds. The availability of crystallographic data is invaluable for computational modeling and structure-activity relationship studies, which can guide the rational design of more potent and selective drug candidates. The potential for these compounds to act as modulators of ion channels, such as VGSCs, highlights a promising avenue for the development of novel treatments for neurological disorders. Future work should focus on the detailed biological characterization of these molecules to fully unlock their therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines theoretical predictions, data from closely related analogs, and detailed experimental protocols to enable researchers to determine these properties empirically. This guide is intended to serve as a foundational resource for scientists engaged in research and development involving this compound, particularly in the fields of medicinal chemistry and materials science.

Core Compound Information

This compound is a substituted aromatic triazole. The presence of the fluorophenyl group at the 5-position, coupled with the amino group at the 3-position of the 1,2,4-triazole ring, imparts specific electronic and steric characteristics that influence its chemical behavior and biological activity. The 1,2,4-triazole core is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities.

Molecular Structure:

Molecular Structure of the Compound

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₇FN₄Calculated
Molecular Weight 178.17 g/mol Calculated
Melting Point Not available. (Analog: 5-(2-fluorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol melts at 235-236 °C)[1]Estimated
Boiling Point Not availableEstimated
Aqueous Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents like DMSO and methanol.[2]Predicted
pKa Not available. (1,2,4-triazoles are generally weak bases)Estimated
logP Not available. (Analog: 5-phenyl-4H-1,2,4-triazol-3-amine has a predicted logP of 1.0539)[3]Estimated

Spectral Data (Analog-Based)

The following spectral data is based on the closely related compound, 5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and provides an expected pattern for the target compound.[1]

SpectrumKey Peaks/Shifts
¹H NMR (DMSO-d₆) Aromatic protons (fluorophenyl group): multiplet in the range of δ 7.2-7.8 ppm. NH and NH₂ protons: broad singlets, exchangeable with D₂O.
¹³C NMR (DMSO-d₆) Aromatic carbons: signals in the range of δ 115-165 ppm (with C-F coupling). Triazole ring carbons: signals typically found in the range of δ 140-160 ppm.
FT-IR (KBr, cm⁻¹) N-H stretching (amine and triazole): ~3100-3400 cm⁻¹. C=N stretching (triazole ring): ~1600-1650 cm⁻¹. C-F stretching: ~1200-1250 cm⁻¹. Aromatic C-H stretching: ~3000-3100 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 5-substituted-4H-1,2,4-triazol-3-amines involves the reaction of an appropriate acyl chloride with aminoguanidine hydrochloride, followed by cyclization.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Reagents for Triazole Formation cluster_cyclization Cyclization cluster_product Final Product 2-Fluorobenzoic_acid 2-Fluorobenzoic Acid 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl Chloride 2-Fluorobenzoic_acid->2-Fluorobenzoyl_chloride Reaction with SOCl₂ Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->2-Fluorobenzoyl_chloride Intermediate_Adduct Intermediate_Adduct 2-Fluorobenzoyl_chloride->Intermediate_Adduct Reaction in Pyridine Aminoguanidine_HCl Aminoguanidine Hydrochloride Aminoguanidine_HCl->Intermediate_Adduct Base Base (e.g., Pyridine) Base->Intermediate_Adduct NaOH Aqueous NaOH Product 5-(2-fluorophenyl)-4H- 1,2,4-triazol-3-amine NaOH->Product Intermediate_Adduct->Product Reflux with NaOH Melting_Point_Determination Sample_Prep Grind sample to a fine powder Capillary_Loading Pack powder into a capillary tube (1-2 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Place capillary in melting point apparatus Capillary_Loading->Apparatus_Setup Heating Heat rapidly to ~15-20°C below expected MP Apparatus_Setup->Heating Slow_Heating Heat slowly (1-2°C/min) near MP Heating->Slow_Heating Observation Record temperature range from first liquid to complete melt Slow_Heating->Observation pKa_Determination Prepare_Buffers Prepare a series of buffer solutions with a range of known pH values Dilute_in_Buffers Dilute the stock solution into each buffer to a constant final concentration Prepare_Buffers->Dilute_in_Buffers Prepare_Sample Prepare a stock solution of the compound in a suitable solvent Prepare_Sample->Dilute_in_Buffers Measure_Absorbance Measure the UV-Vis spectrum for each solution Dilute_in_Buffers->Measure_Absorbance Plot_Data Plot absorbance at a specific wavelength vs. pH Measure_Absorbance->Plot_Data Determine_pKa The pKa is the pH at the inflection point of the resulting sigmoid curve Plot_Data->Determine_pKa

References

Initial Biological Screening of Novel 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The unique structural features of the triazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Derivatives of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine represent a promising class of novel compounds, necessitating a systematic and robust biological screening cascade to identify and characterize their therapeutic potential.

This technical guide provides a comprehensive overview of the initial in-vitro biological screening methodologies for this novel class of derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation formats, and workflow visualizations to facilitate the preliminary evaluation of these compounds for anticancer and antimicrobial activities.

General Synthesis Pathway

The synthesis of 4-amino-1,2,4-triazole-3-thiol derivatives, a core related to the target compounds, often begins with a substituted benzoic acid. A common route involves the conversion of the acid to its hydrazide, followed by reaction with carbon disulfide to form a dithiocarbazinate salt. Cyclization with hydrazine hydrate then yields the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus.[3][4] Further modifications can then be made to this core structure.

G General Synthesis Workflow for 4-Amino-1,2,4-triazole Derivatives Start Substituted Benzoic Acid Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate1 Benzoic Acid Hydrazide Step1->Intermediate1 Step2 Reaction with CS2 in Alkali Ethanol Intermediate1->Step2 Intermediate2 Potassium Dithiocarbazinate Salt Step2->Intermediate2 Step3 Cyclization with Hydrazine Hydrate Intermediate2->Step3 Product 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Step3->Product Step4 Further Condensation/Cyclization Product->Step4 Final Novel Triazole Derivatives Step4->Final

Caption: A generalized workflow for the synthesis of key 1,2,4-triazole intermediates.

Anticancer Activity Screening

A primary step in evaluating novel triazole derivatives is assessing their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted for adherent cells in a 96-well plate format.[5][6][7]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HT-1080, A-549)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in an exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare stock solutions of the test derivatives, typically in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[8][10]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the MTT stock solution (5 mg/mL) to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[6][7]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G MTT Assay Experimental Workflow N1 Seed cells in 96-well plate N2 Incubate for 24h (Cell Attachment) N1->N2 N3 Treat cells with serial dilutions of compounds N2->N3 N4 Incubate for 24-72h (Compound Exposure) N3->N4 N5 Add MTT Reagent to each well N4->N5 N6 Incubate for 2-4h (Formazan Formation) N5->N6 N7 Solubilize formazan crystals (e.g., with DMSO) N6->N7 N8 Read absorbance (570 nm) N7->N8 N9 Calculate % Viability and determine IC50 N8->N9

Caption: Workflow of the MTT cytotoxicity assay for anticancer screening.

Data Presentation: In-Vitro Anticancer Activity

Quantitative results from the cytotoxicity screening should be organized systematically. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values. Data shown are for illustrative purposes based on published results for other novel triazole derivatives.[8][9]

Compound IDCancer Cell LineIC50 (µM)[8][9]Positive ControlIC50 (µM)
Derivative 1 Murine Melanoma (B16F10)[Insert Data]Doxorubicin[Insert Data]
Derivative 2 Murine Melanoma (B16F10)[Insert Data]Doxorubicin[Insert Data]
Example TP6 Murine Melanoma (B16F10)41.12[9]DoxorubicinN/A
Derivative 3 Fibrosarcoma (HT-1080)[Insert Data]Doxorubicin[Insert Data]
Example 8 Fibrosarcoma (HT-1080)15.13[8]Doxorubicin<10
Derivative 4 Breast Adenocarcinoma (MCF-7)[Insert Data]Doxorubicin[Insert Data]
Example 8 Breast Adenocarcinoma (MCF-7)18.06[8]Doxorubicin<10
Potential Signaling Pathways

Some 1,2,4-triazole derivatives have been found to exert their anticancer effects by inhibiting key proteins in cancer-related signaling pathways, such as EGFR, BRAF, and Tubulin.[11] Identifying the mechanism of action is a critical next step after initial screening.

G Hypothetical Anticancer Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Pathway Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Compound Triazole Derivative Compound->Receptor Inhibition G Broth Microdilution MIC Assay Workflow N1 Prepare microbial inoculum (0.5 McFarland standard) N3 Inoculate wells with diluted microbial suspension N1->N3 N2 Prepare 2-fold serial dilutions of compounds in 96-well plate N2->N3 N4 Include positive (growth) & negative (sterility) controls N5 Incubate plate (e.g., 37°C for 16-20h) N3->N5 N6 Visually inspect for turbidity (microbial growth) N5->N6 N7 Determine MIC: Lowest concentration with no visible growth N6->N7

References

In Vitro Cytotoxicity Evaluation of Phenyl-Substituted 4H-1,2,4-triazol-3-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available research detailing the in vitro cytotoxicity of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine is limited. This guide provides a comprehensive overview based on the evaluation of structurally similar 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine analogs, offering a robust framework for assessing the cytotoxic potential of this class of compounds.

Executive Summary

The 1,2,4-triazole scaffold is a prominent pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer properties.[1] This document outlines the in vitro cytotoxic evaluation of a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds, which serve as close structural analogs to this compound. These derivatives exhibit potent cytotoxic activities against various human lung cancer cell lines, with IC50 values extending into the low micromolar range.[2][3] The primary mechanism of action identified is the induction of apoptosis, mediated through the modulation of key regulatory proteins such as BAX, Bcl-2, caspase-3, and PARP.[3] This guide provides detailed experimental protocols, quantitative cytotoxicity data, and a summary of the apoptotic signaling pathway, establishing a methodological blueprint for the evaluation of related triazole compounds.

Quantitative Cytotoxicity Data

The in vitro anticancer activity of several 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives was assessed against three human lung cancer cell lines: A549 (non-small cell lung carcinoma), NCI-H460 (large cell lung cancer), and NCI-H23 (non-small cell lung adenocarcinoma). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. 5-Fluorouracil (5-FU) was used as a positive control.[3]

Table 1: IC50 Values (µM) of 1,2,4-Triazol-3-amine Derivatives Against Human Lung Cancer Cell Lines

Compound IDR1 SubstituentR2 SubstituentA549NCI-H460NCI-H23
BCTA 4-Cl4-Cl1.092.013.28
4b 4-Cl4-Br1.022.133.45
4d 4-Cl4-F1.152.243.51
4h Phenyl4-F1.222.413.66
5-FU --2.873.564.01

Data sourced from Lyu et al., 2019.[2][3]

The data indicates that several synthesized compounds, particularly the 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), demonstrated more potent anti-lung cancer activity than the standard chemotherapeutic agent 5-fluorouracil.[3]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro cytotoxicity evaluation.

Cell Culture and Maintenance
  • Cell Lines: Human lung cancer cell lines A549, NCI-H460, and NCI-H23 are used.

  • Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). These are then serially diluted with culture medium to achieve the desired final concentrations. The culture medium in the wells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control. IC50 values are determined from dose-response curves.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) staining is used to quantify apoptosis.

  • Cell Treatment: A549 cells are seeded in 6-well plates and treated with a selected compound (e.g., BCTA) at various concentrations (e.g., 0, 1, 2, and 4 µM) for 24 hours.

  • Cell Harvesting: Cells are washed with PBS, trypsinized, and collected by centrifugation.

  • Staining: The cell pellet is resuspended in binding buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol, and the suspension is incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations: Workflow and Signaling

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of the triazole compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis cell_culture Cell Line Culture (A549, NCI-H460, NCI-H23) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Stock in DMSO, Dilutions) treatment Compound Treatment (48h Incubation) compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis Mechanistic Study readout Absorbance Reading (490 nm) mtt_assay->readout calc IC50 Calculation readout->calc

Caption: General workflow for in vitro cytotoxicity screening.

Proposed Apoptotic Signaling Pathway

Studies on the compound BCTA suggest it induces apoptosis in lung cancer cells by modulating the BCL-2 family of proteins and activating the caspase cascade.[3]

G BCTA BCTA Compound Bcl2 Bcl-2 (Anti-apoptotic) BCTA->Bcl2 Inhibits Bax BAX (Pro-apoptotic) BCTA->Bax Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by BCTA.

References

Tautomeric Landscape of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomeric forms of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Prototropic tautomerism in the 1,2,4-triazole ring system results in a dynamic equilibrium between several isomers, significantly influencing the molecule's physicochemical properties, reactivity, and biological activity. This document outlines the potential tautomeric forms, summarizes theoretical data on their relative stabilities, presents detailed experimental and computational protocols for their characterization, and visualizes key concepts using Graphviz diagrams. The information herein serves as a critical resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole scaffold.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 3-amino-5-substituted-1,2,4-triazoles, three primary annular tautomers are possible due to the migration of a proton between the nitrogen atoms of the triazole ring. These are the 1H, 2H, and 4H tautomers. Additionally, amino-imino tautomerism can also occur. The relative population of these tautomers in equilibrium is dictated by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution or solid).[1][2] Understanding the predominant tautomeric form is crucial as it governs the molecule's hydrogen bonding capacity, lipophilicity, and ultimately its interaction with biological targets.[2]

Potential Tautomeric Forms of this compound

The title compound, this compound, can theoretically exist in several tautomeric forms. The primary forms arise from prototropic shifts within the 1,2,4-triazole ring, leading to the 1H, 2H, and 4H isomers. Furthermore, the exocyclic amino group can participate in tautomerism, giving rise to imino forms.

Based on computational studies of similarly substituted 1,2,4-triazoles, the 4H-tautomer is generally the least stable.[3] The relative stability of the 1H and 2H forms is influenced by the electronic properties of the substituents. Electron-donating groups tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[3][4] The 2-fluorophenyl group is generally considered to be electron-withdrawing, which would suggest a preference for the 1H-tautomer. However, the amino group at position 3 is a strong electron-donating group, which complicates predictions without specific computational or experimental data.

The potential tautomeric and rotameric forms are depicted in the diagram below.

G cluster_tautomers Annular Tautomers cluster_imino Amino-Imino Tautomers T1 1H-tautomer T2 2H-tautomer T1->T2 Amino Amino form T1->Amino can exist as T4 4H-tautomer T2->T4 T2->Amino can exist as T4->T1 T4->Amino can exist as Imino1 Imino form 1 Amino->Imino1 Imino2 Imino form 2 Amino->Imino2

Figure 1: Potential Tautomeric Equilibria.

Quantitative Data on Tautomer Stability

TautomerSubstituent EffectPredicted Relative Gibbs Free Energy (kcal/mol) (Gas Phase)Predicted Relative Gibbs Free Energy (kcal/mol) (Polar Solvent)
1H-tautomer Stabilized by electron-withdrawing groups0 (Hypothetical Reference)Lowered due to higher dipole moment
2H-tautomer Stabilized by electron-donating groups> 0Increased relative to 1H
4H-tautomer Generally least stable> 5Generally remains least stable

Note: These values are illustrative and would require specific computational calculations or experimental validation for this compound.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5]

  • ¹H NMR: The chemical shifts of the N-H protons are highly sensitive to their environment and can help distinguish between tautomers. The rate of proton exchange can affect the appearance of the spectra, with slow exchange resulting in distinct signals for each tautomer.[5]

  • ¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring are influenced by the position of the proton, providing another handle for tautomer identification.

  • ¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen environments and protonation states.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations. In cases of slow exchange, the ratio of the integrals of corresponding signals can be used to determine the relative populations of the tautomers. For fast exchange, the observed chemical shifts will be a weighted average of the shifts of the individual tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal lattice.[4]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The positions of hydrogen atoms, particularly those on the triazole ring nitrogens, should be carefully determined from the difference Fourier map.

Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum can be indicative of the tautomeric form, especially in the solid state.[6]

  • UV-Vis Spectroscopy: The electronic transitions of the different tautomers will have distinct absorption maxima. By comparing experimental spectra with computationally predicted spectra for each tautomer, the predominant form in solution can be identified.[4]

G cluster_synthesis Synthesis & Purification cluster_characterization Tautomer Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR Xray X-ray Crystallography Purification->Xray UVVis UV-Vis Spectroscopy Purification->UVVis IR IR Spectroscopy Purification->IR Comparison Compare Experimental & Computational Data NMR->Comparison Xray->Comparison UVVis->Comparison IR->Comparison Computational Computational Modeling (DFT) Computational->Comparison Identification Identify Predominant Tautomer(s) Comparison->Identification

Figure 2: Experimental Workflow for Tautomer Investigation.

Computational Chemistry Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.[3]

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of all possible tautomers of this compound.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[4] The absence of imaginary frequencies confirms that the optimized structures are true minima.

  • Energy Calculations: Calculate the Gibbs free energies of the optimized structures to determine their relative stabilities.

  • Spectroscopic Predictions: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental data.

Biological Implications of Tautomerism

The tautomeric form of a drug molecule can have a profound impact on its biological activity. Different tautomers exhibit distinct hydrogen bond donor and acceptor patterns, which are critical for molecular recognition at the active site of a protein. A minor tautomer in solution could be the biologically active form that preferentially binds to the target. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for structure-activity relationship (SAR) studies and rational drug design.

G TautomerA Tautomer A (e.g., 1H-form) Equilibrium Tautomeric Equilibrium TautomerA->Equilibrium Receptor Biological Target (e.g., Enzyme Active Site) TautomerA->Receptor Binds TautomerB Tautomer B (e.g., 2H-form) TautomerB->Equilibrium NoActivity No/Low Activity TautomerB->NoActivity Does not bind Equilibrium->TautomerA Equilibrium->TautomerB Activity Biological Activity Receptor->Activity

Figure 3: Tautomerism and Biological Activity.

Conclusion

The tautomerism of this compound is a critical aspect that influences its chemical and biological properties. A comprehensive investigation employing a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling is necessary to fully elucidate the tautomeric landscape of this compound. The protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to undertake such studies, ultimately facilitating the development of more effective and targeted therapeutics based on the 1,2,4-triazole scaffold.

References

Preliminary Investigation of the Bioactivity of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of a fluorine atom into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This technical guide provides a preliminary investigation into the potential bioactivity of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine derivatives, drawing upon existing literature for closely related analogues to inform researchers, scientists, and drug development professionals. While specific data on the 2-fluorophenyl substituted series is limited, this guide consolidates information on similar fluorinated 1,2,4-triazole-3-amine derivatives to provide a foundational understanding of their potential therapeutic applications.

Anticancer Activity

Derivatives of 4,5-disubstituted-4H-1,2,4-triazol-3-amine have demonstrated significant potential as anticancer agents. Studies on analogues with substituted phenyl rings at the 4 and 5 positions have revealed potent cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown high efficacy against lung cancer cell lines.

Table 1: In Vitro Anticancer Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives

Compound IDR1R2Cell LineIC50 (µM)Reference
BCTA4-Cl4-ClA5491.09[1]
BCTA4-Cl4-ClNCI-H4602.01[1]
BCTA4-Cl4-ClNCI-H233.28[1]
4d 4-Cl4-FA549>50[1]
4h H4-FA54948.01[1]

IC50: The half maximal inhibitory concentration. A549, NCI-H460, NCI-H23: Human lung carcinoma cell lines. BCTA: 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine

The mechanism of action for these anticancer effects is believed to involve the induction of apoptosis. Research has indicated that compounds such as BCTA can upregulate the expression of pro-apoptotic proteins like BAX, caspase-3, and PARP, while down-regulating anti-apoptotic proteins like Bcl-2.[1]

Furthermore, 1,2,4-triazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis, while CDK inhibition can lead to cell cycle arrest and apoptosis.[2][3]

Antimicrobial and Antifungal Activity

Table 2: Antimicrobial and Antifungal Activity of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Compound IDR (on benzylidene)M. gypseum MIC (µg/mL)S. aureus MIC (µg/mL)Reference
5m 2-Cl5025[4]
5o 4-F>10050[4]
5q 4-Cl2525[4]
Ketoconazole-50-[4]
Streptomycin--25[4]

MIC: Minimum Inhibitory Concentration.

Additionally, fluorine-containing 1,2,4-triazole-5-one derivatives have been shown to inhibit enzymes such as α-amylase and α-glucosidase, suggesting a potential role in managing diabetes.[5] One of the tested compounds in this study featured a 5-(2-fluorobenzyl) substituent, which is structurally similar to the core of interest.[5]

Enzyme Inhibition

The 1,2,4-triazole scaffold is a versatile pharmacophore for designing enzyme inhibitors.[6] Beyond cancer-related enzymes, these derivatives have been explored for their inhibitory effects on a range of other enzymes.

Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Assays to screen for carbonic anhydrase inhibitors typically measure the inhibition of the enzyme's esterase activity.

Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and contributes to the formation of urinary stones. The inhibition of urease is a target for the development of new treatments for these conditions.

Experimental Protocols

Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives

A general synthetic route to 4,5-disubstituted-4H-1,2,4-triazol-3-amines involves a multi-step process.[1]

  • Amide Formation: Reaction of a substituted aniline with a substituted benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like DMF (dimethylformamide) yields the corresponding N-arylbenzamide.

  • Thionation: The amide is then converted to a thioamide using a thionating agent like Lawesson's reagent in a high-boiling solvent such as toluene under reflux.

  • Amidrazone Formation: The thioamide is reacted with hydrazine hydrate to form the corresponding amidrazone.

  • Cyclization: Finally, the amidrazone is cyclized with cyanogen bromide (BrCN) in the presence of a base like sodium bicarbonate to yield the 4,5-disubstituted-4H-1,2,4-triazol-3-amine.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Addition: A defined volume of the test compound solution at a specific concentration is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Substituted Aniline Substituted Aniline Amide Formation Amide Formation Substituted Aniline->Amide Formation Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->Amide Formation Thionation Thionation Amide Formation->Thionation Amidrazone Formation Amidrazone Formation Thionation->Amidrazone Formation Cyclization Cyclization Amidrazone Formation->Cyclization 4,5-disubstituted-4H-1,2,4-triazol-3-amine 4,5-disubstituted-4H-1,2,4-triazol-3-amine Cyclization->4,5-disubstituted-4H-1,2,4-triazol-3-amine

Caption: General workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives.

Bioactivity_Screening_Workflow cluster_assays Bioactivity Evaluation Synthesized Compound Synthesized Compound In Vitro Assays In Vitro Assays Synthesized Compound->In Vitro Assays Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) In Vitro Assays->Anticancer Screening (MTT Assay) Antimicrobial Screening (Well Diffusion) Antimicrobial Screening (Well Diffusion) In Vitro Assays->Antimicrobial Screening (Well Diffusion) Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Assays->Enzyme Inhibition Assays IC50 Determination IC50 Determination Anticancer Screening (MTT Assay)->IC50 Determination MIC Determination MIC Determination Antimicrobial Screening (Well Diffusion)->MIC Determination IC50/Ki Determination IC50/Ki Determination Enzyme Inhibition Assays->IC50/Ki Determination

Caption: Experimental workflow for the preliminary bioactivity screening of synthesized compounds.

Apoptosis_Signaling_Pathway cluster_proteins Key Apoptotic Proteins Triazole Derivative Triazole Derivative Bcl-2 Bcl-2 Triazole Derivative->Bcl-2 downregulates Bax Bax Triazole Derivative->Bax upregulates Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 releases Cytochrome c to activate Apoptosis Apoptosis Bcl-2->Bax inhibits Bax->Mitochondrion promotes permeabilization Caspase-3 Caspase-3 Caspase-9->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage PARP Cleavage->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by 1,2,4-triazole derivatives.

Conclusion

This technical guide provides a preliminary overview of the potential bioactivities of this compound derivatives based on data from closely related analogues. The available evidence suggests that this class of compounds holds promise for development as anticancer and antimicrobial agents. The anticancer activity appears to be mediated, at least in part, through the induction of apoptosis and the inhibition of key signaling kinases. Further research is warranted to synthesize and evaluate the specific bioactivity of this compound derivatives to elucidate their precise mechanisms of action and to establish a clear structure-activity relationship. The experimental protocols and workflows provided herein offer a solid foundation for researchers to undertake such investigations.

References

The Ascendancy of Fluorinated 1,2,4-Triazole Amines: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide delves into the discovery and synthesis of a particularly promising class of compounds: fluorinated 1,2,4-triazole amines. These heterocycles have garnered significant attention due to their broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties. The unique physicochemical characteristics imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have made these compounds fertile ground for the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, tailored for professionals in drug discovery and development.

Core Synthetic Strategies

The construction of the fluorinated 1,2,4-triazole amine core can be achieved through several synthetic routes. A prevalent and effective method involves the cyclization of a fluorinated intermediate with a source of the triazole ring's nitrogen atoms, often aminoguanidine or its derivatives.

A common precursor for these syntheses is 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole. Its preparation is a critical first step in the elaboration of more complex derivatives. The synthesis generally involves the reaction of aminoguanidine bicarbonate with trifluoroacetic acid, followed by cyclization.

Experimental Protocol: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole

This protocol is adapted from a reliable synthetic procedure and provides a clear pathway to this key intermediate.

Materials:

  • Aminoguanidine bicarbonate

  • Trifluoroacetic acid

  • Toluene

Procedure:

  • A mixture of aminoguanidine bicarbonate (1 equivalent) and trifluoroacetic acid (1 equivalent) is stirred at room temperature to allow for the complete release of CO2.

  • Toluene is then added to the reaction mixture.

  • The mixture is heated to reflux and stirred for a specified period to facilitate cyclization.

  • After cooling, the resulting solid is collected by filtration, washed, and dried to yield 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole.

Characterization:

  • Melting Point: 200 °C

  • IR (KBr, cm⁻¹): 3441, 3355 (ν NH); 1654 (ν C=N); 1580, 1541 (δ NH); 1347, 1141, 780 (ν CF₃)

  • ¹H-NMR (300 MHz, DMSO-d₆, δ in ppm): 12.24 (s, 1H, NH); 6.0 (s, 2H, NH₂)

  • ¹³C-NMR (75 MHz, DMSO-d₆, δ in ppm): 148.7 (C-3); 140.8 (q, J = 36 Hz, C-5); 110.5 (q, J = 267 Hz, CF₃)

  • ¹⁹F-NMR (188 MHz, DMSO-d₆, δ in ppm): -64.79 (s, 3F, CF₃)

This foundational molecule serves as a versatile building block for the synthesis of a diverse library of derivatives through N-alkylation, N-arylation, and other functionalization reactions at the amino group or the triazole ring nitrogens.

Biological Activity and Quantitative Data

Fluorinated 1,2,4-triazole amines have demonstrated significant efficacy against a range of diseases. Their biological activity is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), the 50% growth inhibition concentration (GI₅₀), and the minimum inhibitory concentration (MIC). The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds.

Anticancer Activity

The antiproliferative effects of these compounds have been evaluated against numerous cancer cell lines. The data below showcases their potency, often in the micromolar to nanomolar range.

Compound IDCancer Cell LineActivity (GI₅₀/IC₅₀, µM)Fluorine-Containing MoietyReference
14d Renal Cancer (generic)Selective with GI₅₀ selectivity ratio of 6.99Not Specified[4]
9d EGFR expressing cellsIC₅₀ = 0.052Not Specified[5]
7j Generic Cancer Cell LineGI₅₀ = 28-104 nM (as part of a series)Not Specified[6]
7k Generic Cancer Cell LineGI₅₀ = 28-104 nM (as part of a series)Not Specified[6]
7l Generic Cancer Cell LineGI₅₀ = 28-104 nM (as part of a series)Not Specified[6]
Compound 1 (from Zou et al.) HeLa (Cervical)Good inhibitory activityFluorinated 1,2,3-triazole analog
Compound 32 (from Zou et al.) Bel-7402 (Hepatoma)46.22% inhibition at 10 µg/mlFluorinated 1,2,3-triazole analog
Antifungal Activity

A significant area of application for fluorinated 1,2,4-triazoles is in the development of novel antifungal agents. Their mechanism of action often involves the inhibition of fungal-specific enzymes.

Compound IDFungal StrainActivity (MIC, µg/mL)Fluorine-Containing MoietyReference
5a (from Xie et al.) Candida parapsilosis, Candida albicansMIC₈₀ = 0.0313Mono-fluorine on phenyl ring
Series with -CF₃ at 7-position Candida albicans, Cryptococcus neoformans0.0156 - 2.0CF₃
151 (from Yang et al.) Physalospora piricola100% inhibition at 50 µg/mLFluoro aryl group

Mechanisms of Action and Signaling Pathways

The therapeutic effects of fluorinated 1,2,4-triazole amines are rooted in their ability to modulate key biological pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Anticancer Mechanisms

In the context of cancer, these compounds have been shown to inhibit critical signaling pathways that drive cell proliferation, survival, and angiogenesis. Two of the most prominent targets are the PI3K/Akt/mTOR and the EGFR signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[2] Its aberrant activation is a hallmark of many cancers. Fluorinated 1,2,4-triazoles can inhibit key kinases within this cascade, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazole Fluorinated 1,2,4-Triazole Amine Triazole->PI3K Inhibits Triazole->Akt Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy.[5][6] Overexpression or mutation of EGFR can lead to uncontrolled cell division. Certain fluorinated 1,2,4-triazole derivatives have been designed as EGFR inhibitors, blocking the downstream signaling cascades that promote tumor growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Activates Gene_Expression Altered Gene Expression Signaling->Gene_Expression Leads to Proliferation Cell Proliferation Gene_Expression->Proliferation Promotes Triazole Fluorinated 1,2,4-Triazole Amine Triazole->EGFR Inhibits

EGFR signaling pathway inhibition.
Antifungal Mechanism

The primary mechanism of action for many azole antifungal agents, including fluorinated 1,2,4-triazoles, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Triazole Fluorinated 1,2,4-Triazole Amine Triazole->CYP51 Inhibits

Antifungal mechanism of action.

Conclusion and Future Directions

Fluorinated 1,2,4-triazole amines represent a privileged scaffold in medicinal chemistry with vast therapeutic potential. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for screening. The potent and often selective biological activities against cancer and fungal pathogens underscore their importance in ongoing drug discovery efforts. Future research will likely focus on the development of more potent and selective inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

The Core Chemistry of 5-Phenyl-4H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-4H-1,2,4-triazol-3-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the fundamental chemistry of these compounds, focusing on their synthesis, characterization, and key chemical properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Properties

The foundational molecule, 5-phenyl-4H-1,2,4-triazol-3-amine, possesses the chemical formula C₈H₈N₄ and a molecular weight of 160.18 g/mol [1]. The structure features a five-membered triazole ring substituted with a phenyl group at position 5 and an amine group at position 3. The presence of multiple nitrogen atoms makes the triazole ring a good hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. A key derivative, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is a common precursor for a wide array of pharmacologically active compounds[2][3][4]. This derivative exists in a tautomeric equilibrium between the thione and thiol forms.

Physicochemical Properties of 5-Phenyl-4H-1,2,4-triazol-3-amine:

PropertyValueReference
CAS Number4922-98-9[1]
Molecular FormulaC₈H₈N₄[1]
Molecular Weight160.18[1]
TPSA67.59[1]
LogP1.0539[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors2[1]

Synthesis of the 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Nucleus

A common and efficient route for the synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus involves a multi-step process starting from benzoic acid or its derivatives. This foundational molecule serves as a versatile intermediate for further derivatization.

General Synthetic Pathway

The synthesis generally proceeds through the following key steps:

  • Esterification: Benzoic acid is converted to its corresponding methyl ester, typically methyl benzoate, by refluxing with methanol in the presence of a catalytic amount of strong acid like sulfuric acid[5].

  • Hydrazinolysis: The methyl benzoate is then reacted with hydrazine hydrate to form benzoic acid hydrazide[2][3][5].

  • Dithiocarbazinate Salt Formation: The benzoic acid hydrazide is treated with carbon disulfide in an alkaline solution of ethanol (e.g., with potassium hydroxide) to yield a potassium dithiocarbazinate salt[2][3][5].

  • Cyclization: The final step involves the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate, typically under reflux in water, to form the desired 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol[2][3][4][5].

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Dithiocarbazinate Salt Formation cluster_3 Step 4: Cyclization Benzoic_Acid Benzoic Acid Methyl_Benzoate Methyl Benzoate Benzoic_Acid->Methyl_Benzoate MeOH, H₂SO₄ (cat.) reflux Benzoic_Acid_Hydrazide Benzoic Acid Hydrazide Methyl_Benzoate->Benzoic_Acid_Hydrazide NH₂NH₂·H₂O reflux Potassium_Dithiocarbazinate Potassium Dithiocarbazinate Salt Benzoic_Acid_Hydrazide->Potassium_Dithiocarbazinate CS₂, KOH Ethanol, stir Triazole_Thiol 4-Amino-5-phenyl-4H- 1,2,4-triazole-3-thiol Potassium_Dithiocarbazinate->Triazole_Thiol NH₂NH₂·H₂O reflux

Caption: General synthetic pathway for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocols

Synthesis of Methyl Benzoate: Benzoic acid (0.01 mole) is refluxed in 20 ml of anhydrous methanol with 0.5 ml of concentrated sulfuric acid for 5 hours. The product is then isolated and treated with a sodium carbonate solution to yield the desired compound[5].

Synthesis of Benzoic Acid Hydrazide: Methyl benzoate (0.01 M) in 25 ml of ethanol is taken in a round-bottom flask. To this, hydrazine hydrate (0.15 M) is added, and the mixture is refluxed for 4 hours. The volume of the solution is reduced by half and cooled in an ice bath to precipitate the solid, which is then recrystallized from ethanol[5].

Synthesis of Potassium Dithiocarbazinate: To a solution of potassium hydroxide (0.15 M) in absolute ethanol (125 ml), benzoic acid hydrazide (0.1 M) and carbon disulfide (0.15 M) are added. The mixture is stirred for 16 hours. Anhydrous ether (250 ml) is added to precipitate the potassium dithiocarbazinate, which is collected by filtration, washed with diethyl ether, and dried[5].

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate in water to induce cyclization and form the final triazole thiol product[2][3][4].

Derivatization Reactions

The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core is a versatile platform for the synthesis of a wide range of derivatives, primarily through reactions involving the 4-amino group and the 3-thiol group.

Schiff Base Formation

The primary amino group at the 4-position readily undergoes condensation reactions with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid) in a suitable solvent like ethanol under reflux to form Schiff bases (imines)[2][4][5].

Schiff_Base_Formation Triazole_Thiol 4-Amino-5-phenyl-4H- 1,2,4-triazole-3-thiol Schiff_Base Schiff Base Derivative Triazole_Thiol->Schiff_Base Ethanol, H⁺ (cat.) reflux Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Schiff_Base

Caption: General reaction for the formation of Schiff base derivatives.
Thiazolidinone Ring Formation

The Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be further cyclized with thioglycolic acid in a solvent like dry benzene under reflux to yield thiazolidinone derivatives[2][4]. This adds another heterocyclic ring system to the core structure, often enhancing biological activity.

Thiazolidinone_Formation Schiff_Base Schiff Base Derivative Thiazolidinone Thiazolidinone Derivative Schiff_Base->Thiazolidinone Dry Benzene reflux Thioglycolic_Acid Thioglycolic Acid (HSCH₂COOH) Thioglycolic_Acid->Thiazolidinone

Caption: Cyclization of Schiff bases to form thiazolidinone derivatives.

Characterization Data

The synthesized compounds are typically characterized using a combination of spectroscopic techniques and physical constant measurements.

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Characteristic peaks include N-H stretching vibrations for the amino group (around 3452 and 3298 cm⁻¹), S-H stretching (around 2595 cm⁻¹), and C=N stretching of the triazole ring[4].

  • Schiff Bases: The formation of the imine bond is confirmed by the appearance of a C=N stretching band (around 1616-1621 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine[2][5].

  • Thiazolidinone Derivatives: The presence of the thiazolidinone ring is indicated by a strong C=O stretching band (around 1702-1718 cm⁻¹) and C-S-C stretching bands (around 671-694 cm⁻¹)[2].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The aromatic protons of the phenyl group typically appear as multiplets in the range of δ 7.4-8.0 ppm. The SH proton can be observed as a singlet at around δ 13.7-14.6 ppm, and the NH₂ protons also give a characteristic signal[4][5].

  • Schiff Bases: The formation of the azomethine group (-N=CH-) is confirmed by a singlet in the region of δ 8.7-9.2 ppm[2][5].

  • Thiazolidinone Derivatives: The CH₂ protons of the thiazolidinone ring appear as a singlet around δ 3.8 ppm, and the CH proton of the same ring is observed as a singlet around δ 5.7 ppm[2].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon signals for the triazole ring (C3 and C5) and the phenyl group are characteristic. For Schiff bases, the imine carbon (-N=CH-) signal appears in the range of δ 164-169 ppm[2][3]. In thiazolidinone derivatives, the carbonyl carbon (C=O) signal is observed around δ 158 ppm[2].

Physical and Analytical Data

The following table summarizes the physical and yield data for some representative 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

CompoundMolecular FormulaYield (%)Melting Point (°C)Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolC₈H₈N₄S65.10198-200[3]
Schiff base with 4-chlorobenzaldehydeC₁₅H₁₁ClN₄S72.77197-199[2]
Schiff base with 4-bromobenzaldehydeC₁₅H₁₁BrN₄S67.20186-188[3]
Thiazolidinone from 4-chlorobenzaldehyde Schiff baseC₁₇H₁₃ClN₄OS₂65.57181-183[2]
Thiazolidinone from 4-bromobenzaldehyde Schiff baseC₁₇H₁₃BrN₄OS₂--[4]

Biological Activity

Derivatives of 5-phenyl-4H-1,2,4-triazol-3-amine, particularly those based on the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core, have shown promising antimicrobial and antifungal activities[2][3][6][7]. The biological activity is often influenced by the nature of the substituents attached to the core structure. For instance, the introduction of Schiff base and thiazolidinone moieties has been shown to modulate the antimicrobial spectrum and potency[2]. Some derivatives have also been investigated for their antioxidant properties[4].

The mechanism of action for the antimicrobial effects is not fully elucidated in the provided literature but is likely related to the ability of the triazole and associated functional groups to interact with essential enzymes or cellular components in microorganisms.

Conclusion

The 5-phenyl-4H-1,2,4-triazol-3-amine framework, and especially its 4-amino-3-thiol derivative, represents a highly versatile and synthetically accessible scaffold. The straightforward derivatization at the amino and thiol positions allows for the generation of large libraries of compounds for biological screening. The well-established synthetic routes and clear characterization methodologies make this class of compounds an attractive area for continued research in the quest for new therapeutic agents. This guide provides a foundational understanding of the core chemistry, which is essential for any researcher or professional working with these promising heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a two-step procedure involving the initial formation of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid, followed by its reaction with aminoguanidine hydrochloride and subsequent base-catalyzed cyclization. This protocol is designed to be a comprehensive guide for researchers, offering a step-by-step methodology, a summary of required materials and expected outcomes, and characterization data.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of biologically active compounds, exhibiting a range of therapeutic properties including antifungal, antiviral, and anticancer activities. The incorporation of a fluorine atom into the phenyl ring can further enhance the pharmacological profile of these molecules by modulating their metabolic stability, lipophilicity, and binding affinity to target proteins. The title compound, this compound, is therefore a molecule of significant interest for further investigation in drug development programs. The synthetic protocol detailed herein is adapted from established methods for the synthesis of analogous 3-amino-5-aryl-1,2,4-triazoles.

Chemical Reaction Scheme

Synthetic Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation and Cyclization 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride 2-Fluorobenzoic Acid->2-Fluorobenzoyl Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) Intermediate Acylaminoguanidine Intermediate 2-Fluorobenzoyl Chloride->Intermediate Pyridine, 0°C to RT Aminoguanidine Aminoguanidine Hydrochloride Final_Product This compound Intermediate->Final_Product NaOH (aq), Reflux Synthesis Workflow start Start step1 Step 1: Preparation of 2-Fluorobenzoyl Chloride start->step1 step2 Step 2: Reaction with Aminoguanidine Hydrochloride step1->step2 step3 Step 3: Base-Catalyzed Cyclization step2->step3 purification Purification by Recrystallization step3->purification characterization Characterization (NMR, MS, MP) purification->characterization end End Product characterization->end

Application Note: Analytical Methods for Purity Analysis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole class, a scaffold of significant interest in pharmaceutical and materials science due to its diverse biological activities.[1] Ensuring the purity of this compound is critical for its application in research and development, as impurities can affect its biological activity, toxicity, and overall stability. This application note provides a detailed overview of analytical methods for the comprehensive purity analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) for quantitative analysis and spectroscopic methods for identity confirmation.

Analytical Techniques Overview

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The principal method for quantitative purity determination and separation of potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and starting materials.[2][3]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation and identification of the main component and any significant impurities.[4][5]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.[5][6]

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[5][7]

  • Thin-Layer Chromatography (TLC): A rapid and simple method for preliminary purity assessment and for monitoring the progress of synthesis.[6][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

3.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.1.3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3.1.4. Analysis and Data Interpretation

Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities from the synthesis, such as starting materials or by-products, should be identified and quantified if they are present at levels above a specified threshold (e.g., 0.1%).

Spectroscopic Analysis for Identity Confirmation

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values of the signals should be consistent with the expected structure of this compound.

3.2.2. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) is a suitable technique for this compound.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.

3.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Analysis: The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule, such as N-H stretching, C=N stretching, and aromatic C-H stretching.

Data Presentation

The quantitative data obtained from the purity analysis should be summarized in a clear and structured table for easy comparison and reporting.

Table 1: Summary of Purity Analysis Data

Analytical MethodParameterResultAcceptance Criteria
HPLC Purity (Area %)99.8%≥ 99.0%
Retention Time8.5 minReport
Individual Impurity< 0.1%≤ 0.2%
Total Impurities0.2%≤ 1.0%
¹H NMR Structural ConfirmationConformsConforms to structure
Mass Spec (ESI) [M+H]⁺179.07Conforms to theoretical
IR Spectroscopy Functional GroupsConformsConforms to structure

Visualizations

The following diagrams illustrate the workflow and logical relationships in the analytical process.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation Sample Test Sample of this compound SamplePrep Sample Preparation (Dissolution) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Quantitative Purity Spectroscopy Spectroscopic Analysis (NMR, MS, IR) SamplePrep->Spectroscopy Identity Confirmation PurityData Purity Calculation (Area %) HPLC->PurityData IdentityData Structural Verification Spectroscopy->IdentityData FinalReport Final Purity Report PurityData->FinalReport IdentityData->FinalReport Analytical_Technique_Relationship cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis (Identity) MainCompound This compound HPLC HPLC (Primary) MainCompound->HPLC Purity (%) GC GC-MS (Volatiles) MainCompound->GC Impurity Profile NMR NMR (¹H, ¹³C) MainCompound->NMR Structure MS Mass Spectrometry MainCompound->MS Molecular Weight IR IR Spectroscopy MainCompound->IR Functional Groups

References

Application Notes and Protocols for In Vivo Anticonvulsant Activity Testing of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the in vivo evaluation of the anticonvulsant activity of the novel compound 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine. The primary objective is to offer a comprehensive methodological framework for screening and characterizing the potential therapeutic efficacy of this compound against seizures. The protocols described herein focus on two well-established and widely used rodent models of epilepsy: the Maximal Electroshock (MES) seizure model and the Pentylenetetrazole (PTZ)-induced seizure model.[1][2][3][4][5][6] These models are considered to have high predictive validity for generalized tonic-clonic and myoclonic seizures in humans, respectively.[2] This guide includes detailed experimental procedures, data presentation formats, and visual workflows to ensure reproducibility and accurate interpretation of results.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[7][8] The search for novel anticonvulsant agents with improved efficacy and fewer side effects remains a critical area of research.[7][9] The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticonvulsant properties.[7][10][11] The compound this compound has been synthesized as a potential candidate for anticonvulsant therapy.

These application notes are designed to guide researchers through the process of evaluating the anticonvulsant potential of this compound using standardized in vivo models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[12] The Pentylenetetrazole (PTZ) induced seizure test is a model for absence and myoclonic seizures and is used to assess a compound's ability to raise the seizure threshold.[2][13]

Experimental Protocols

Animals
  • Species: Male Swiss albino mice are a commonly used species for these tests.[14][15]

  • Weight: 20-25 g.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.[14][16] They should be housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle and have free access to food and water.[14][16]

Drug Preparation and Administration
  • Test Compound: this compound.

  • Vehicle: A suitable vehicle for dissolving or suspending the test compound should be chosen (e.g., 0.9% saline, distilled water with a small amount of Tween 80). The vehicle will serve as the control.

  • Dose Levels: A range of doses should be tested to determine the median effective dose (ED50). Based on studies of similar 1,2,4-triazole derivatives, initial doses could range from 10 to 100 mg/kg.[7]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical screening.[7][16]

  • Pre-treatment Time: The compound should be administered at a set time before seizure induction to allow for absorption and distribution. A typical pre-treatment time is 30-60 minutes.[16]

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and helps to identify compounds that prevent the spread of seizures.[12]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[14]

  • Procedure:

    • Administer the test compound or vehicle to different groups of mice (n=8-10 per group).

    • After the pre-treatment period, apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.[12]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[12][14]

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[12][14]

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint for protection.[12][14]

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.[14]

Pentylenetetrazole (PTZ)-Induced Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that can elevate the seizure threshold.[2][13]

  • Apparatus: Individual observation chambers.[16]

  • Procedure:

    • Administer the test compound or vehicle to different groups of mice (n=8-10 per group).[16]

    • After the pre-treatment period, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).[13]

    • Immediately place each mouse in an individual observation chamber and observe for 30 minutes.[13][16]

    • Record the latency to the first generalized clonic seizure and the presence or absence of tonic hindlimb extension.[16]

  • Endpoint: The absence of generalized clonic seizures within the 30-minute observation period is considered protection.[13]

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated. The latency to seizure onset for unprotected animals can also be analyzed.[16]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Anticonvulsant Activity of this compound in the MES Test

Treatment GroupDose (mg/kg, i.p.)Number of Animals Protected / Total% ProtectionED50 (mg/kg) (95% CI)
Vehicle Control-0/100-
Compound X102/1020
Compound X305/1050[Calculated Value]
Compound X1009/1090
Phenytoin (Std.)2510/10100[Reference Value]

Table 2: Anticonvulsant Activity of this compound in the PTZ Test

Treatment GroupDose (mg/kg, i.p.)Number of Animals Protected / Total% ProtectionMean Latency to Clonus (sec) ± SEMED50 (mg/kg) (95% CI)
Vehicle Control-0/100[Value]-
Compound X101/1010[Value]
Compound X304/1040[Value][Calculated Value]
Compound X1008/1080[Value]
Diazepam (Std.)410/10100[Reference Value][Reference Value]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) drug_prep Drug Preparation (Test Compound & Vehicle) acclimation->drug_prep grouping Animal Grouping (n=8-10 per group) drug_prep->grouping administration Drug/Vehicle Administration (i.p.) grouping->administration mes_induction MES Induction (50 mA, 60 Hz, 0.2s) administration->mes_induction Pre-treatment Time (30-60 min) ptz_induction PTZ Induction (85 mg/kg, s.c.) administration->ptz_induction Pre-treatment Time (30-60 min) mes_observation Observe for Tonic Hindlimb Extension mes_induction->mes_observation ptz_observation Observe for 30 min (Latency to Clonus) ptz_induction->ptz_observation data_collection Data Collection (% Protection) mes_observation->data_collection ptz_observation->data_collection ed50_calc ED50 Calculation (Probit Analysis) data_collection->ed50_calc

Caption: Experimental workflow for in vivo anticonvulsant screening.

Proposed Anticonvulsant Signaling Pathway Modulation

Many anticonvulsant drugs, including some 1,2,4-triazole derivatives, are thought to act by modulating the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[7]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamate Glutamate nmda NMDA Receptor glutamate->nmda Activates gaba GABA gaba_a GABAA Receptor gaba->gaba_a Activates excitation Neuronal Excitation nmda->excitation Leads to inhibition Neuronal Inhibition gaba_a->inhibition Leads to compound This compound compound->nmda Potential Blockade compound->gaba_a Potential Potentiation

Caption: Hypothesized modulation of excitatory and inhibitory pathways.

References

Application Note and Protocol: Enzyme Inhibition Assay for 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds incorporating the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2] The compound 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine is a member of this class and has been investigated for its potential therapeutic applications, including anti-lung cancer and anticonvulsant activities.[3][4] A crucial aspect of characterizing the mechanism of action of such compounds is to identify and quantify their interaction with specific enzyme targets.

One prominent enzyme target for triazole-containing molecules is Indoleamine 2,3-dioxygenase 1 (IDO1).[5][6][7] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[8] Its overexpression in many tumors contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites.[7] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[5][6]

This application note provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against human recombinant IDO1.

Principle of the Assay

The IDO1 enzyme activity is determined by measuring the conversion of L-tryptophan to N-formylkynurenine. This protocol utilizes a coupled-enzyme reaction where the product, N-formylkynurenine, is subsequently converted to kynurenine, which can be detected spectrophotometrically by its absorbance at 321 nm. The inhibitory effect of this compound is quantified by measuring the decrease in kynurenine production in the presence of the compound.

Data Presentation

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

Table 1: Hypothetical Inhibitory Activity of this compound against IDO1

CompoundTarget EnzymeIC50 (µM)
This compoundIDO11.5
Epacadostat (Positive Control)IDO10.07

Experimental Protocols

Materials and Reagents
  • Human Recombinant IDO1 Enzyme

  • L-Tryptophan (Substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • This compound (Test Compound)

  • Epacadostat (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 321 nm

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.

  • Enzyme Solution: Prepare a stock solution of human recombinant IDO1 in the assay buffer to the desired concentration. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.

  • Substrate Solution: Prepare a stock solution of L-Tryptophan in the assay buffer.

  • Test Compound and Control Stock Solutions: Prepare 10 mM stock solutions of this compound and Epacadostat in 100% DMSO.

  • Serial Dilutions: Prepare serial dilutions of the test compound and the positive control in assay buffer. Ensure the final DMSO concentration in all wells does not exceed 1% to avoid affecting enzyme activity.[9]

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer

    • Dilutions of the test compound or controls (positive and negative).

    • Enzyme solution.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.[9]

  • Initiate Reaction: Add the L-tryptophan substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding a suitable stopping reagent, such as trichloroacetic acid.

  • Measure Activity: Measure the absorbance of the product (kynurenine) at 321 nm using a microplate reader.

Data Analysis
  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Normalize the data by setting the rate of the negative control (no inhibitor) to 100% activity.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, Controls) serial_dil Perform Serial Dilutions of Test Compound and Controls prep_reagents->serial_dil add_reagents Add Buffer, Inhibitor, and Enzyme to 96-well Plate serial_dil->add_reagents pre_incubate Pre-incubate for 15 min at Room Temperature add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Measure Absorbance at 321 nm stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the IDO1 Enzyme Inhibition Assay.

ido1_pathway tryptophan L-Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Substrate n_formylkynurenine N-Formylkynurenine kynurenine Kynurenine n_formylkynurenine->kynurenine Further Metabolism ido1->n_formylkynurenine Catalysis inhibitor 5-(2-fluorophenyl)-4H- 1,2,4-triazol-3-amine inhibitor->ido1 Inhibition

Caption: Simplified IDO1 Catalytic Pathway and Inhibition.

References

Application Notes and Protocols for the Synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine and its derivatives. The 3-amino-5-aryl-1,2,4-triazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The inclusion of a fluorine atom on the phenyl ring can enhance pharmacological properties such as metabolic stability and binding affinity.

Introduction

This compound is a heterocyclic compound of interest in drug discovery. Its derivatives have been investigated for various therapeutic applications. This document outlines two primary synthetic methodologies for the preparation of this core structure, adapted from established literature procedures for analogous compounds. Method A follows a conventional two-step process involving the formation of an acyl aminoguanidine intermediate followed by cyclization. Method B presents a more direct, microwave-assisted approach from the corresponding carboxylic acid.

Synthetic Methodologies

Two principal routes for the synthesis of the target compound are detailed below.

Method A: Cyclization of Acyl Aminoguanidine

This method is adapted from the synthesis of structurally similar 3-amino-5-aryl-1,2,4-triazoles and involves two main steps: the acylation of aminoguanidine with a 2-fluorobenzoyl derivative, followed by base-catalyzed cyclization.

Reaction Scheme:

cluster_reactants R1 2-Fluorobenzoyl chloride I1 N-(2-Fluorobenzoyl) aminoguanidine (Intermediate) R1->I1 R2 Aminoguanidine hydrogencarbonate R2->I1 R3 Pyridine, Benzene -5°C to rt inv1 R3->inv1 P1 5-(2-Fluorophenyl)-4H- 1,2,4-triazol-3-amine I1->P1 Cyclization C1_reagent 5% aq. NaOH Reflux inv2 C1_reagent->inv2 inv3

Caption: Method A: Two-step synthesis via an acyl aminoguanidine intermediate.

Experimental Protocol:

Step 1: Synthesis of 1-(2-Fluorobenzoyl)aminoguanidine

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve aminoguanidine hydrogencarbonate (1.0 eq) in dry pyridine (approx. 12 mL per gram of aminoguanidine).

  • Cool the stirring solution to -5°C in an ice-salt bath.

  • Dissolve 2-fluorobenzoyl chloride (1.0 eq) in dry benzene (approx. 5 mL per gram of acid chloride) and add it dropwise to the aminoguanidine solution, maintaining the temperature at -5°C.

  • After the addition is complete, continue stirring at -5°C for 30 minutes, then allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvents under reduced pressure.

  • To the residue, add water (approx. 7 mL per gram of the initial acid chloride) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Suspend the crude 1-(2-fluorobenzoyl)aminoguanidine from the previous step in a 5% aqueous solution of sodium hydroxide (approx. 28 mL per gram of the initial acid chloride).

  • Heat the mixture at reflux for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.

Method B: Microwave-Assisted One-Pot Synthesis

This method provides a rapid and efficient one-pot synthesis directly from 2-fluorobenzoic acid and aminoguanidine hydrochloride under microwave irradiation. This approach is considered a greener alternative due to reduced reaction times and potentially solvent-free conditions.

Reaction Scheme:

cluster_reactants R1 2-Fluorobenzoic acid P1 5-(2-Fluorophenyl)-4H- 1,2,4-triazol-3-amine R1->P1 R2 Aminoguanidine hydrochloride R2->P1 R3 Microwave Irradiation 180°C, 3h inv1 R3->inv1

Caption: Method B: One-pot microwave-assisted synthesis.

Experimental Protocol:

  • In a microwave process vial, combine 2-fluorobenzoic acid (1.2 eq) and aminoguanidine hydrochloride (1.0 eq).

  • If 2-fluorobenzoic acid is a solid, a minimal amount of a high-boiling solvent such as isopropanol (e.g., 2.0 mL per mmol of aminoguanidine) can be added. For liquid carboxylic acids, the reaction can often be run solvent-free.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 180°C for 3 hours.

  • After cooling, dissolve the residue in a minimal amount of hot ethanol.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 5-aryl-3-amino-1,2,4-triazoles based on analogous preparations reported in the literature. Actual results for the 2-fluoro derivative may vary.

MethodStarting MaterialsProductYield (%)Melting Point (°C)Analytical Data (for analogous 5-phenyl derivative)[1]
A2-Fluorobenzoyl chloride, Aminoguanidine hydrogencarbonateThis compound~28-40*--
B2-Fluorobenzoic acid, Aminoguanidine hydrochlorideThis compound~85 185-187¹H NMR (DMSO-d₆): δ 12.60 (br. s, 1H, NH), 8.02-7.32 (m, 5H, Ar-H), 6.12 (br. s, 2H, NH₂). ¹³C NMR (DMSO-d₆): δ 158.1, 157.6, 132.7, 131.1, 129.2, 128.5, 128.4, 125.3.

*Yield reported for a structurally more complex analog synthesized via a similar method.[2] **Data for the non-fluorinated 5-phenyl-4H-1,2,4-triazol-3-amine synthesized via a similar microwave protocol.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the final, characterized product.

cluster_analysis Analysis Start Select Synthetic Method (A or B) Reagents Acquire Starting Materials: - 2-Fluorobenzoyl derivative - Aminoguanidine salt Start->Reagents Synthesis Perform Synthesis Protocol Reagents->Synthesis Workup Reaction Work-up and Isolation (Filtration, Extraction) Synthesis->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Assessment Characterization->Purity Confirm Structure Final Pure 5-(2-Fluorophenyl)-4H- 1,2,4-triazol-3-amine Purity->Final Confirm >95% Purity

Caption: General workflow for synthesis and analysis.

Concluding Remarks

The protocols described provide robust methods for the synthesis of this compound derivatives. Method A is a classic, reliable approach, while Method B offers a modern, efficient alternative that aligns with green chemistry principles. Researchers should select the method that best suits their available equipment and resources. The provided data for analogous compounds can serve as a benchmark for the characterization of the target molecule. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the structure and purity of the final product.

References

Application Notes and Protocol for Assessing the Antifungal Efficacy of Fluorophenyl-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazole compounds represent a major class of antifungal agents used in the treatment of a wide range of fungal infections.[1] Their mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][3] Fluorophenyl-triazole compounds are a subset of this class, modified with fluorine atoms to potentially enhance metabolic stability and binding affinity to the target enzyme.[4][5] The development of new, more potent triazole antifungals is critical due to the rise of drug-resistant fungal strains.[6]

This document provides a comprehensive set of protocols for the systematic evaluation of the antifungal efficacy of novel fluorophenyl-triazole compounds. The workflow progresses from initial in vitro susceptibility testing to mechanism-of-action studies, cytotoxicity assessment, and concludes with in vivo efficacy validation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluorophenyl-triazole compounds, like other triazoles, are expected to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3][8]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fluorophenyl-Triazole Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further Enzymatic Steps ToxicAccumulation Toxic Sterol Accumulation Intermediate->ToxicAccumulation Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Compound Fluorophenyl-Triazole Compound InhibitionTarget Lanosterol 14α-demethylase (CYP51) Compound->InhibitionTarget Inhibits DisruptedMembrane Disrupted Cell Membrane (Growth Inhibition) ToxicAccumulation->DisruptedMembrane

Caption: Inhibition of the ergosterol biosynthesis pathway by fluorophenyl-triazole compounds.

Overall Experimental Workflow

The assessment of antifungal efficacy follows a multi-step, hierarchical process. Initial high-throughput screening is performed in vitro to determine the compound's intrinsic antifungal activity. Promising candidates are then subjected to mechanism-of-action and cytotoxicity studies to confirm their target engagement and assess their safety profile. Finally, the most promising compounds are advanced to in vivo animal models to evaluate their therapeutic potential in a physiological context.[9]

G Start Start: Fluorophenyl-Triazole Compound Library InVitro Phase 1: In Vitro Efficacy Start->InVitro MIC Determine MIC (Minimum Inhibitory Concentration) InVitro->MIC MFC Determine MFC (Minimum Fungicidal Concentration) InVitro->MFC Mechanism Phase 2: Mechanism & Selectivity MIC->Mechanism Potent Compounds MFC->Mechanism ErgosterolAssay Ergosterol Biosynthesis Inhibition Assay Mechanism->ErgosterolAssay Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT) Mechanism->Cytotoxicity Selectivity Calculate Selectivity Index (SI) ErgosterolAssay->Selectivity Cytotoxicity->Selectivity InVivo Phase 3: In Vivo Efficacy Selectivity->InVivo High SI (Low Toxicity) AnimalModel Murine Model of Systemic Candidiasis InVivo->AnimalModel Endpoints Evaluate Endpoints: - Fungal Burden (CFU) - Survival Rate AnimalModel->Endpoints End Lead Candidate Identified Endpoints->End Efficacious Compound

Caption: Hierarchical workflow for assessing antifungal efficacy.

Phase 1: In Vitro Efficacy Assessment

The initial phase focuses on quantifying the direct antifungal activity of the compounds against relevant fungal pathogens.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document.[10]

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Sterile 96-well U-bottom microtiter plates.

  • Fluorophenyl-triazole compounds and control antifungal (e.g., Fluconazole).

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]

  • Compound Dilution: Prepare a stock solution of each fluorophenyl-triazole compound in DMSO. Perform serial two-fold dilutions in the 96-well plate using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control, read visually or with a spectrophotometer at 530 nm.[11]

Protocol: Minimum Fungicidal Concentration (MFC) Determination

This protocol determines the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[6]

Materials:

  • Results from the MIC assay.

  • Sabouraud Dextrose Agar plates.

  • Sterile pipette tips and spreader.

Procedure:

  • Following MIC determination, select the wells showing no visible growth (at and above the MIC).

  • Mix the contents of each well thoroughly.

  • Aliquot 20 µL from each selected well and plate it onto a Sabouraud Dextrose Agar plate.[6]

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest compound concentration from which fewer than three colonies grow, corresponding to a ≥99.9% kill rate.[6]

Data Presentation: In Vitro Antifungal Activity
Compound IDFungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
FPT-001Candida albicans0.524
FPT-002Candida albicans1>64>64
FluconazoleCandida albicans1>64>64
FPT-001Aspergillus fumigatus284
FPT-002Aspergillus fumigatus4>64>16
VoriconazoleAspergillus fumigatus0.524

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

Phase 2: Mechanism of Action & Selectivity

This phase aims to confirm the compound's presumed mechanism of action and evaluate its selectivity for the fungal target over mammalian cells.

Protocol: Ergosterol Quantification Assay

This assay measures the amount of ergosterol in fungal cells after treatment with the test compound to confirm inhibition of the ergosterol biosynthesis pathway.[12]

Materials:

  • Fungal cells (Candida albicans).

  • Sabouraud Dextrose Broth.

  • Test compounds at sub-MIC concentrations (e.g., 1/2x MIC, 1/4x MIC).

  • 25% Alcoholic potassium hydroxide solution.

  • n-Heptane.

  • Sterile distilled water.

  • UV/Vis Spectrophotometer.

Procedure:

  • Grow fungal cells in broth to the mid-logarithmic phase.

  • Add the test compounds at the desired concentrations and incubate for a defined period (e.g., 16 hours).[12]

  • Harvest the cells by centrifugation, wash with distilled water, and record the dry weight.

  • Saponification: Add 3 mL of 25% alcoholic KOH to the cell pellet. Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.[13]

  • Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.

  • Allow the layers to separate and transfer the upper heptane layer to a clean tube.

  • Spectrophotometry: Scan the absorbance of the heptane layer from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked curve with a peak at 282 nm.[12]

  • Calculate the ergosterol content based on the absorbance values and the dry weight of the cell pellet. Compare the ergosterol content of treated cells to that of untreated controls.

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compounds against a mammalian cell line to determine their therapeutic window.[14]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • DMEM or appropriate cell culture medium, supplemented with 10% Fetal Bovine Serum (FBS).

  • Sterile 96-well flat-bottom plates.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

Procedure:

  • Seed the 96-well plate with mammalian cells at a density of ~1 x 10^4 cells per well and incubate for 24 hours to allow attachment.

  • Add serial dilutions of the test compounds to the wells and incubate for another 24-48 hours.[15]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.

Data Presentation: Mechanism and Selectivity

Table 2: Ergosterol Inhibition and Cytotoxicity

Compound ID Ergosterol Inhibition at 1/2x MIC (%) CC50 (µg/mL) on HEK293 cells Selectivity Index (SI = CC50/MIC)
FPT-001 85 >128 >256
FPT-002 45 32 32

| Fluconazole | 88 | >256 | >256 |

The Selectivity Index (SI) provides a measure of the compound's specificity for the fungal target. A higher SI value is desirable.

Phase 3: In Vivo Efficacy Assessment

The final phase involves testing the most promising compounds in a relevant animal model of fungal infection.

Protocol: Murine Model of Systemic Candidiasis

This model is widely used to evaluate the efficacy of antifungal agents against disseminated infections.[16][17]

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1 strains).[18]

  • Pathogenic strain of Candida albicans.

  • Test compound formulated for administration (e.g., oral gavage, intravenous injection).

  • Vehicle control and positive control drug (e.g., Fluconazole).

Procedure:

  • Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via tail vein injection with a predetermined lethal or sub-lethal dose (e.g., 1 x 10^6 CFU/mouse).[17]

  • Treatment: Begin treatment with the test compound at a specified time post-infection (e.g., 2 hours). Administer the compound daily for a set period (e.g., 7 days). Include a vehicle-treated group and a fluconazole-treated group.[9]

  • Monitoring: Monitor the animals daily for signs of illness and mortality for up to 21 days.

  • Endpoint Analysis (Fungal Burden): At a predetermined time point (e.g., day 3 post-infection), a subset of animals from each group is euthanized. Kidneys are aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).[9]

  • Endpoint Analysis (Survival): The remaining animals are monitored for the full study duration to generate survival curves.

Data Presentation: In Vivo Efficacy
Treatment Group (n=10)Dose (mg/kg)Mean Fungal Burden in Kidneys (Log10 CFU/g ± SD)Survival Rate (%)
Vehicle Control-7.5 ± 0.40
FPT-001104.2 ± 0.690
Fluconazole105.1 ± 0.770

Conclusion

This comprehensive protocol provides a systematic framework for the preclinical evaluation of novel fluorophenyl-triazole antifungal agents. By progressing through in vitro screening, mechanism of action studies, and in vivo validation, researchers can effectively identify and characterize promising lead candidates for further development. The structured data presentation and detailed methodologies are designed to ensure reproducibility and facilitate clear interpretation of the results.

References

Application Notes and Protocols: Methodology for Evaluating the Anticancer Properties of Novel Triazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazole amines represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2] The evaluation of novel triazole amines for their anticancer properties requires a systematic approach involving a series of well-established in vitro and in vivo assays. These assays are designed to assess the compound's cytotoxicity, its effect on cell proliferation, and its mechanism of action at a cellular and molecular level. This document provides detailed protocols for key experiments and guidance on data presentation and interpretation.

I. In Vitro Evaluation of Anticancer Properties

A fundamental step in anticancer drug discovery is the initial screening of compounds using cultured cancer cell lines. This section outlines the core in vitro assays for assessing the anticancer potential of novel triazole amines.

Cell Viability and Cytotoxicity Assays

The initial evaluation of a novel compound involves determining its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[3][4]

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

  • Novel triazole amine compound

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, sterile

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel triazole amine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.[6]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.[6]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of inhibition against the compound concentration.[3]

Data Presentation: Cell Viability (MTT Assay)

CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
Triazole Amine XMCF-7 (Breast)4815.2 ± 1.8
Triazole Amine XA549 (Lung)4825.7 ± 2.5
Triazole Amine XHeLa (Cervical)4818.9 ± 2.1
Doxorubicin (Control)MCF-7 (Breast)481.2 ± 0.3
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[6]

Materials:

  • Novel triazole amine compound

  • Cancer cell line(s)

  • 6-well cell culture plates, sterile

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel triazole amine at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cells twice with cold PBS.[3]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation: Apoptosis Analysis

TreatmentCell PopulationPercentage of Cells (%)
ControlViable (Annexin V-/PI-)95.2 ± 2.1
Early Apoptotic (Annexin V+/PI-)2.1 ± 0.5
Late Apoptotic (Annexin V+/PI+)1.5 ± 0.4
Necrotic (Annexin V-/PI+)1.2 ± 0.3
Triazole Amine X (IC50)Viable (Annexin V-/PI-)45.8 ± 3.5
Early Apoptotic (Annexin V+/PI-)28.3 ± 2.9
Late Apoptotic (Annexin V+/PI+)22.1 ± 2.4
Necrotic (Annexin V-/PI+)3.8 ± 0.7
Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol involves staining the DNA of fixed cells with PI, a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[10]

Materials:

  • Novel triazole amine compound

  • Cancer cell line(s)

  • 6-well cell culture plates, sterile

  • Cold 70% ethanol[11]

  • PBS

  • RNase A solution[11]

  • Propidium Iodide (PI) staining solution[11]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel triazole amine at its IC50 concentration for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[12] Incubate at 4°C for at least 2 hours.[11]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[12] RNase treatment is crucial to remove RNA, which can also be stained by PI.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.[10]

Data Presentation: Cell Cycle Analysis

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.5 ± 3.125.2 ± 2.214.3 ± 1.9
Triazole Amine X (IC50)45.1 ± 2.815.7 ± 1.839.2 ± 3.3

II. Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and the molecular mechanisms underlying the anticancer activity of novel compounds.

experimental_workflow cluster_invitro In Vitro Evaluation start Novel Triazole Amine cell_culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture mtt Cell Viability Assay (MTT) cell_culture->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway

Caption: Experimental workflow for the in vitro evaluation of novel triazole amines.

Some triazole derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.[13]

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Triazole Triazole Amine Triazole->Akt inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by triazole amines.

III. In Vivo Evaluation

Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their efficacy and safety in a whole organism.

Protocol 4: Xenograft Tumor Model in Mice

This model involves the transplantation of human cancer cells into immunocompromised mice to form tumors. The effect of the novel triazole amine on tumor growth can then be evaluated.[13]

Materials:

  • Novel triazole amine compound

  • Human cancer cell line

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Vehicle for compound administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel triazole amine (e.g., via oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group for a specified period.[3]

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.[3]

Data Presentation: In Vivo Antitumor Activity

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1500 ± 250-+5
Triazole Amine X (20 mg/kg)750 ± 15050-2
Standard Drug450 ± 10070-8

Conclusion

The methodology described in these application notes provides a robust framework for the preclinical evaluation of novel triazole amines as potential anticancer agents. By systematically assessing cell viability, induction of apoptosis, effects on the cell cycle, and in vivo efficacy, researchers can obtain a comprehensive profile of a compound's anticancer properties and its mechanism of action. This structured approach is essential for identifying promising lead candidates for further drug development.

References

Application Notes and Protocols for 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data and established applications for 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine are limited in the currently available scientific literature. The following application notes and protocols are based on studies of structurally similar 1,2,4-triazole derivatives and are intended to provide a foundational framework for initiating research on this specific compound. Researchers should interpret these recommendations with the understanding that the biological activity and optimal experimental conditions for this compound may vary.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The introduction of a fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity. Therefore, this compound is a compound of significant interest for investigation as a potential therapeutic agent.

This document outlines potential applications and generalized experimental protocols for the synthesis and biological evaluation of this compound, drawing parallels from closely related analogs.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Anticancer Therapy: Various 5-aryl-4H-1,2,4-triazol-3-amine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][3] The mechanism of action for some analogs involves the induction of apoptosis.[3]

  • Anticonvulsant Therapy: The 1,2,4-triazole nucleus is a key pharmacophore in several anticonvulsant drugs. A structurally similar compound, 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole, has shown potent anticonvulsant activity in preclinical models.[4]

  • Enzyme Inhibition: The 1,2,4-triazole scaffold is present in inhibitors of various enzymes, suggesting that this compound could be screened against a panel of enzymatic targets.

Synthesis Protocol

A general synthetic route to 5-aryl-4H-1,2,4-triazol-3-amines involves a multi-step process, which can be adapted for the synthesis of this compound.

General Synthetic Workflow

Synthesis Workflow start 2-Fluorobenzoic acid step1 Amide Formation (Substituted Aniline, EDCI, DMAP) start->step1 step2 Thionation (Lawesson's Reagent) step1->step2 step3 Hydrazinolysis (Hydrazine Hydrate) step2->step3 step4 Cyclization (Cyanogen Bromide) step3->step4 end_node This compound step4->end_node

Caption: General synthetic workflow for 5-aryl-4H-1,2,4-triazol-3-amines.

Experimental Protocol (Adapted from a similar synthesis[3])
  • Amide Formation: To a solution of 2-fluorobenzoic acid and a substituted aniline in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until completion.

  • Thionation: Dissolve the resulting amide in toluene and add Lawesson's reagent. Reflux the mixture until the conversion to the thioamide is complete.

  • Hydrazinolysis: Treat the thioamide with hydrazine hydrate at an elevated temperature (e.g., 80°C).

  • Cyclization: React the resulting intermediate with cyanogen bromide (BrCN) and sodium bicarbonate in an aqueous solution at a low temperature (e.g., -5°C) to yield the final product, this compound.

Biological Evaluation Protocols

In Vitro Anticancer Activity

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol (Adapted from MTT Assay[3])

  • Cell Culture: Culture human cancer cell lines (e.g., A549, NCI-H460 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data from a Study on a Structurally Similar Compound (BCTA: 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine)[3]
Cell LineIC₅₀ of BCTA (µM)IC₅₀ of 5-FU (µM)
A5491.09>50
NCI-H4602.01>50
NCI-H233.28>50
In Vivo Anticonvulsant Activity

Objective: To assess the ability of this compound to protect against chemically induced convulsions in an animal model.

Protocol (Adapted from Pentylenetetrazole (PTZ)-induced Seizure Model[4])

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

  • Seizure Induction: After a set time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously.

  • Observation: Observe the mice for a period of 30 minutes for the onset of clonic and tonic seizures.

  • Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED₅₀ (the median effective dose required to protect 50% of the animals).

Quantitative Data from a Study on a Structurally Similar Compound (3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole)[4]
CompoundED₅₀ (mg/Kg)
3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole1.4 (1.0-2.2)
Diazepam (Positive Control)1.2 (0.5-1.9)

Signaling Pathway Analysis

Based on studies of related compounds, a potential mechanism of anticancer action for this compound could involve the induction of apoptosis. The following diagram illustrates a simplified apoptotic pathway that could be investigated.

Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome Compound Compound Bax Bax Compound->Bax Upregulates Bcl-2 Bcl-2 Compound->Bcl-2 Downregulates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl-2->Cytochrome_c Inhibits Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptotic pathway induced by 1,2,4-triazole derivatives.

Experimental Protocol for Pathway Analysis (Western Blotting)

  • Protein Extraction: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3, PARP) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the changes in protein expression levels.

Conclusion

While direct data on this compound is not extensively available, the information from structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and neurology. The protocols outlined in this document offer a starting point for researchers to synthesize and evaluate the biological activities of this promising compound. Further studies are warranted to elucidate its precise mechanism of action and to establish its safety and efficacy profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a prevalent synthetic route involving the cyclization of an N-acylguanidine intermediate.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete formation of the acylguanidine intermediate. - Ensure the 2-fluorobenzoyl chloride is freshly prepared or of high purity. - Verify the quality of the aminoguanidine salt (e.g., bicarbonate or hydrochloride). - Optimize the reaction conditions for the acylation step (e.g., temperature, reaction time, base). Anhydrous conditions are often crucial.
Inefficient cyclization. - The choice of base is critical for the cyclization step. Stronger bases like sodium hydroxide or potassium hydroxide are commonly used. - The reaction often requires elevated temperatures (reflux). Ensure the reaction temperature is maintained. - The solvent can influence the reaction; consider switching to a higher-boiling solvent if cyclization is sluggish.
Degradation of starting materials or product. - 2-fluorobenzoyl chloride can be sensitive to moisture. Handle under inert atmosphere. - Prolonged exposure to strong base at high temperatures can potentially degrade the product. Monitor the reaction progress by TLC to avoid unnecessary heating.
Sub-optimal pH for cyclization. - The cyclization of aroylaminoguanidines can be pH-dependent. Ensure the reaction mixture is sufficiently basic for deprotonation and subsequent nucleophilic attack.

Issue 2: Formation of Side Products/Impurities

Potential Cause Troubleshooting Steps
Formation of oxadiazole impurities. - This can occur from the reaction of the acylating agent with hydrazine impurities in the aminoguanidine. Use high-purity aminoguanidine.
Formation of bis-triazole or other dimeric species. - This may result from side reactions of the reactive intermediates. Control the stoichiometry of the reactants carefully.
Incomplete cyclization leading to residual acylguanidine. - Increase the reaction time or temperature for the cyclization step. - Ensure a sufficient amount of base is used to drive the reaction to completion.
Hydrolysis of the starting acyl chloride. - Use anhydrous solvents and reagents for the acylation step to prevent the formation of 2-fluorobenzoic acid.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Product is highly polar and remains in the aqueous phase during workup. - After acidification to precipitate the product, ensure the pH is optimal for maximum precipitation. - Extract the aqueous phase with a more polar organic solvent like ethyl acetate or a mixture of solvents.
Co-precipitation of impurities. - Recrystallization is a common and effective method for purifying 5-aryl-3-amino-1,2,4-triazoles. Experiment with different solvent systems (e.g., ethanol, ethanol/water, DMF/water).
Product is an oil or does not crystallize easily. - Try triturating the crude product with a non-polar solvent to induce crystallization. - Column chromatography on silica gel may be necessary. A polar eluent system will likely be required.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the reaction of 2-fluorobenzoyl chloride with an aminoguanidine salt (such as aminoguanidine bicarbonate) to form an N-(2-fluorobenzoyl)aminoguanidine intermediate. This intermediate is then cyclized, typically under basic conditions at elevated temperatures, to yield the desired this compound.

Q2: Why is the choice of base important in the cyclization step?

The base plays a crucial role in deprotonating a nitrogen atom in the acylguanidine intermediate, which then acts as a nucleophile to attack the carbonyl carbon, initiating the cyclization. The strength and concentration of the base can significantly impact the reaction rate and yield.

Q3: Can I use 2-fluorobenzoic acid directly instead of 2-fluorobenzoyl chloride?

While possible, using 2-fluorobenzoic acid directly would require a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for reaction with aminoguanidine. The use of the more reactive 2-fluorobenzoyl chloride is often more straightforward for this synthesis.

Q4: How does the fluorine substituent affect the synthesis?

The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon of the 2-fluorobenzoyl chloride more electrophilic, potentially facilitating the initial acylation step. However, electron-withdrawing groups on the aryl ring can sometimes make the subsequent cyclization more challenging, possibly requiring more forcing conditions (higher temperature or stronger base).

Q5: What are the expected spectroscopic signatures for this compound?

In the 1H NMR spectrum, you would expect to see signals corresponding to the aromatic protons of the 2-fluorophenyl group, as well as broad signals for the amine (NH2) and triazole (NH) protons. The 13C NMR would show characteristic signals for the aromatic carbons and the carbons of the triazole ring. Infrared (IR) spectroscopy should reveal N-H stretching vibrations for the amine and triazole moieties, as well as C=N and C-F stretching bands.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 5-Aryl-4H-1,2,4-triazol-3-amines

Aryl SubstituentAcylating AgentCyclization ConditionsYield (%)Reference
4-chloro-2-(2-fluorophenoxy)phenyl4-chloro-2-(2-fluorophenoxy)benzoyl chloride5% aq. NaOH, reflux, 8h20[1]
PhenylBenzoyl chlorideaq. NaOH, reflux~97[2]
3-pyridylNicotinoyl chlorideaq. NaOH, reflux~98[2]
4-pyridylIsonicotinoyl chlorideaq. NaOH, reflux~98[2]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common methods for the synthesis of analogous compounds.[1][2]

Step 1: Synthesis of N-(diaminomethylene)-2-fluorobenzamide (Acylguanidine Intermediate)

  • To a stirred suspension of aminoguanidine bicarbonate (1.1 eq) in anhydrous pyridine at 0-5 °C, add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous toluene dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add water and stir to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude N-(diaminomethylene)-2-fluorobenzamide.

Step 2: Cyclization to this compound

  • Suspend the crude N-(diaminomethylene)-2-fluorobenzamide in a 5-10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization reagent1 2-Fluorobenzoyl Chloride intermediate N-(diaminomethylene)- 2-fluorobenzamide reagent1->intermediate Pyridine, Toluene, RT reagent2 Aminoguanidine Bicarbonate reagent2->intermediate product 5-(2-fluorophenyl)-4H- 1,2,4-triazol-3-amine intermediate->product aq. NaOH, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low/No Product Yield check_intermediate Check for Intermediate Formation (TLC/NMR) start->check_intermediate incomplete_acylation Incomplete Acylation check_intermediate->incomplete_acylation Intermediate Absent cyclization_issue Cyclization Problem check_intermediate->cyclization_issue Intermediate Present solution_acylation Optimize Acylation: - Check reagent purity - Anhydrous conditions - Adjust base/time/temp incomplete_acylation->solution_acylation solution_cyclization Optimize Cyclization: - Stronger base - Higher temperature - Longer reaction time cyclization_issue->solution_cyclization

Caption: Troubleshooting logic for low product yield.

References

troubleshooting low yield and side reactions in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,3-triazoles, particularly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Troubleshooting Low Yield in CuAAC Reactions

Low or no product yield is a frequent challenge in CuAAC reactions. A systematic approach to troubleshooting is recommended to identify and resolve the underlying issue.

Q1: My CuAAC reaction is resulting in a low yield. What are the most common causes and how can I address them?

A1: Low yields in CuAAC reactions can often be attributed to several key factors: the activity of the copper catalyst, the purity and integrity of your reagents, and suboptimal reaction conditions.[1]

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[2][3]

    • Solution: Use a reducing agent like sodium ascorbate to generate and maintain Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[4] It is crucial to prepare the sodium ascorbate solution fresh, as it can degrade over time.[1] Additionally, degassing all solvents and solutions thoroughly before use can minimize oxygen contamination.[1][4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.[4]

  • Poor Reagent Quality: The purity of your azide, alkyne, and solvents can significantly impact the reaction's success.[1] Impurities in the starting materials can interfere with the catalytic cycle.[2]

    • Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, temperature, solvent, and pH can dramatically reduce reaction efficiency.[2]

    • Solution: Systematically optimize your reaction conditions. A slight excess of one of the reactants (azide or alkyne) is often beneficial.[1] The pH of the reaction mixture can also be critical and should be optimized, typically within the range of 4-12 for CuAAC.[5]

  • Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][5] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1]

    • Solution: For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[1] The ligand-to-copper ratio should be optimized, with typical ratios ranging from 1:1 to 5:1.[1]

Below is a troubleshooting workflow to help diagnose the cause of low yield in your CuAAC reaction.

CuAAC_Troubleshooting start Low or No Product Yield catalyst_check Is the Copper Catalyst Active? start->catalyst_check reagent_check Are Reagents Pure and Stoichiometry Correct? catalyst_check->reagent_check Yes catalyst_sol Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst_check->catalyst_sol No condition_check Are Reaction Conditions Optimal? reagent_check->condition_check Yes reagent_sol Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagent_check->reagent_sol No substrate_check Are there Substrate-Specific Issues? condition_check->substrate_check Yes condition_sol Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. condition_check->condition_sol No success High Yield Achieved substrate_check->success No, Resolved substrate_sol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate_check->substrate_sol Yes catalyst_sol->catalyst_check reagent_sol->reagent_check condition_sol->condition_check substrate_sol->substrate_check

Troubleshooting workflow for low yield in CuAAC reactions.

Q2: I'm trying to optimize my CuAAC reaction. What parameters should I focus on, and what are typical starting ranges?

A2: To maximize your yield, a systematic variation of key parameters in a series of small-scale reactions is recommended.[1]

ParameterTypical Range for OptimizationNotes
Copper Concentration 50 µM to 500 µMHigher concentrations can sometimes lead to side reactions.[1]
Ligand:Copper Ratio 1:1, 2:1, 5:1The optimal ratio is ligand-dependent.[1]
Reducing Agent (Sodium Ascorbate) 1 mM to 10 mMShould always be prepared fresh.[1]
Reactant Stoichiometry (Alkyne:Azide) 1:1, 2:1, 5:1A slight excess of one component is often beneficial.[1]
Temperature 4°C (overnight) to 37°CMost CuAAC reactions proceed well at room temperature.[1]
pH 4-12The optimal pH can be substrate-dependent.[5]

Managing Side Reactions

Q1: I'm observing significant side product formation in my CuAAC reaction. What is the most common side reaction and how can I prevent it?

A1: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[2] This reaction consumes your alkyne starting material and leads to the formation of a diyne byproduct.

  • Cause: This side reaction is promoted by the presence of oxygen and Cu(II) ions.[2][6]

  • Prevention:

    • Minimize Oxygen: Thoroughly degas all solvents and solutions before the reaction.[1] Running the reaction under an inert atmosphere (nitrogen or argon) is also an effective preventative measure.[4]

    • Sufficient Reducing Agent: Ensure that a sufficient concentration of a reducing agent, such as sodium ascorbate, is present throughout the reaction to maintain copper in its active Cu(I) state.[2]

Q2: Are there alternative catalytic systems if I continue to have issues with side reactions or require a different triazole isomer?

A2: Yes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a valuable alternative to CuAAC.

  • Regioselectivity: RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles, which is complementary to the 1,4-disubstituted products of CuAAC.[7][8]

  • Substrate Scope: Unlike CuAAC, RuAAC can tolerate internal alkynes, providing access to fully substituted triazoles.[7][9]

  • Catalysts: Common ruthenium catalysts include CpRuCl(PPh₃)₂ and [CpRuCl]₄.[7][8]

Triazole_Synthesis_Options start Azide + Alkyne c_uaac CuAAC (Copper-Catalyzed) start->c_uaac r_uaac RuAAC (Ruthenium-Catalyzed) start->r_uaac product_1_4 1,4-disubstituted 1,2,3-triazole c_uaac->product_1_4 product_1_5 1,5-disubstituted 1,2,3-triazole r_uaac->product_1_5

Catalyst choice determines triazole regioisomer.

Frequently Asked Questions (FAQs)

Q1: Can buffer components interfere with my CuAAC reaction?

A1: Yes, certain buffer components can chelate the copper catalyst and inhibit the reaction. For example, Tris buffer is known to hinder catalyst activity.[2] High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[2] If you suspect buffer interference, consider buffer exchange or using a non-chelating buffer system.

Q2: My starting materials have poor solubility in the reaction solvent. What can I do?

A2: Poor solubility of either the azide or alkyne can significantly slow down the reaction rate.[2] Using a co-solvent system, such as DMF/H₂O or THF/H₂O, can often improve solubility and facilitate the reaction.[4]

Q3: How can I purify my triazole product?

A3: The high efficiency and low level of byproducts in many click reactions can simplify the purification process.[4] Common purification methods include:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.[10]

  • Recrystallization: If the triazole product is a solid, recrystallization can be an effective purification technique.[11]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble reagents and byproducts.[10]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMF, DMSO, or a buffer).

    • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of a copper(II) sulfate (CuSO₄·5H₂O) (e.g., 50 mM in water).

    • Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne and azide (a slight excess of one reagent, e.g., 1.2 to 1.5 molar ratio, is often used).[4]

    • Add the ligand solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

    • Vortex the mixture briefly.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary depending on the substrates.[4]

  • Monitoring and Workup:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, proceed with your chosen purification method.

References

Technical Support Center: Purification of Fluorinated 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated 1,2,4-triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these unique molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorinated 1,2,4-triazole compounds.

Recrystallization Issues

Question: My fluorinated 1,2,4-triazole compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" is a common issue, particularly with fluorinated compounds, where the solute separates as a liquid rather than a solid.[1][2] This can occur if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present, depressing the melting point.[3][4]

Here are several troubleshooting steps:

  • Re-dissolve and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[3]

  • Lower the Solution Temperature Before Cooling: Ensure the compound is fully dissolved at a temperature below its melting point. You might need to select a lower-boiling point solvent.

  • Change the Solvent System: If oiling persists, the solvent system is likely unsuitable. A systematic approach to solvent selection is recommended.[5] Consider using a co-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise at an elevated temperature until turbidity is observed, then clarified with a few drops of the "good" solvent before cooling.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.[3]

Question: I am getting a very low yield after recrystallization. How can I improve it?

Answer: Low recovery can be frustrating. The primary causes are using too much solvent or the compound having significant solubility in the cold solvent.

To improve your yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions near the boiling point is a good practice.

  • Optimize Your Solvent System: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[6] You may need to screen different solvents or solvent mixtures. Common pairs include ethanol/water, acetone/water, and ethyl acetate/petrol.[6]

  • Cool Slowly and Thoroughly: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can recover more compound by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[3] Be aware that this second crop may be less pure.

Question: My compound will not crystallize from solution. What are the next steps?

Answer: If no crystals form, the solution is likely not supersaturated.[1]

  • Concentrate the Solution: The most straightforward approach is to evaporate some of the solvent to increase the solute concentration.[1]

  • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to clarify before cooling.

  • Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving your compound at all temperatures. A different solvent system is likely required.

Chromatography Issues

Question: My fluorinated 1,2,4-triazole is showing poor peak shape (tailing or fronting) in HPLC. How can I fix this?

Answer: Poor peak shape in HPLC can be caused by several factors, especially for polar, fluorinated compounds.

  • Tailing Peaks: This is often due to secondary interactions between the basic nitrogen atoms in the triazole ring and residual silanols on the silica-based stationary phase.[1]

    • Use a highly end-capped column. [1]

    • Adjust the mobile phase pH. The pH should be at least 2 units away from the pKa of your compound to ensure it is either fully ionized or fully neutral.[1] The electronegativity of fluorine can lower the pKa of nearby nitrogen atoms, which should be considered.[1]

    • Add a competing base like triethylamine (TEA) to the mobile phase in small quantities (e.g., 0.1%) to block the active silanol sites.

    • Consider a different stationary phase , such as a fluorinated phase column, which can offer alternative selectivity.[1]

  • Fronting Peaks: This is typically a sign of column overload or poor sample solubility in the mobile phase.[1]

    • Reduce the injection volume or sample concentration. [1]

    • Ensure the sample is fully dissolved in the initial mobile phase before injection.[1]

Question: I'm having trouble separating my fluorinated triazole from a similarly polar impurity using column chromatography.

Answer: Co-elution of compounds with similar polarities is a common challenge.

  • Optimize the Mobile Phase: A systematic approach to varying the solvent polarity is key. Try a shallower gradient of your eluent system. For normal-phase chromatography on silica gel, adding a small amount of a more polar solvent like methanol to your eluent can improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel. For highly fluorinated compounds, a stationary phase with fluorous interactions might be beneficial.[1]

  • Improve Column Packing and Sample Loading: Ensure the column is packed uniformly to avoid channeling. Load the sample in a minimal volume of solvent; dry loading onto a small amount of silica may provide better resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general purification techniques for fluorinated 1,2,4-triazole compounds? A1: The most common and effective techniques are recrystallization for final purification of solid compounds and column chromatography (both flash and HPLC) for separating mixtures.[1] The choice of technique depends on the nature of the impurities and the scale of the purification.

Q2: How does the fluorine atom affect the choice of purification technique? A2: The presence of fluorine can significantly alter a molecule's properties:

  • Polarity: Fluorine's high electronegativity can increase the polarity of the molecule, affecting its solubility and retention on chromatographic stationary phases.[5]

  • Intermolecular Interactions: Fluorinated compounds can engage in unique interactions like dipole-dipole and halogen bonds, which can influence crystal packing during recrystallization.[5]

  • pKa: A fluorine atom near a basic nitrogen on the triazole ring can lower its pKa, which is a critical consideration for pH-dependent extractions and ion-exchange chromatography.[1]

Q3: Are there specialized chromatography phases for fluorinated compounds? A3: Yes, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, are available. These phases can offer different selectivity compared to traditional C18 columns and are particularly useful for separating fluorinated molecules from each other or from non-fluorinated analogues.

Q4: My purified compound is still colored. How can I remove the color? A4: Colored impurities can sometimes be removed by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb your desired product, leading to lower yields. The colored impurity is removed by hot filtration before allowing the solution to cool and crystallize.

Data Presentation

Table 1: Recrystallization Solvent Systems for Fluorinated 1,2,4-Triazole Derivatives

Compound TypeSolvent SystemObservations
4-Amino-3-(fluorobenzyl)-1,2,4-triazol-5-one derivativesEthanol-water (2:1)Effective for precipitating the solid product after reaction workup.[3]
Substituted 1-aryl-1,2,4-triazolesDimethyl sulfoxide:water (1:2)Used for purification of the final precipitated product.[3]
General fluorinated heterocyclesn-Hexane/AcetoneA good general mixture for compounds with minor impurities.
n-Hexane/Ethyl AcetateCan be effective, especially when a larger amount of impurities is present.

Table 2: HPLC Conditions for Purity Analysis of 1,2,4-Triazole Compounds

Stationary PhaseMobile PhaseDetectionApplication Notes
C18 Reverse PhaseAcetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)UV at 200 nmA common starting point for polar heterocyclic compounds.[7]
C18 Reverse PhaseGradient of Acetonitrile in Water (0.1% NH4OH)UV at 254 nmThe basic modifier can improve peak shape for basic triazoles.
Phenyl C6Sodium Phosphate buffer (pH 7)/AcetonitrileUVUsed for the analysis of various triazole antifungals in plasma.
Coresep 100 (Mixed-Mode)Acetonitrile/Water/TFAUV at 200 nmSuitable for basic, hydrophilic, and polar compounds like 1,2,4-triazole.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: For most fluorinated 1,2,4-triazoles, silica gel is a suitable starting stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis crude_product Crude Fluorinated 1,2,4-Triazole column_chroma Column Chromatography crude_product->column_chroma Initial Separation purity_check Purity Check (TLC/HPLC) column_chroma->purity_check Analyze Fractions recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product Final Polish purity_check->recrystallization purity_check->pure_product If Sufficiently Pure troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Re-dissolve, Add Solvent, Cool Slowly oiling_out->solution1 Yes solution2 Change Solvent System oiling_out->solution2 Persistent no_crystals No Crystals Form? low_yield->no_crystals No solution3 Use Less Solvent, Cool Thoroughly low_yield->solution3 Yes solution4 Concentrate Mother Liquor low_yield->solution4 And/Or solution5 Concentrate Solution, Scratch/Seed no_crystals->solution5 Yes solution6 Add Anti-Solvent no_crystals->solution6 Or success Pure Crystals no_crystals->success No solution1->oiling_out solution2->start solution3->start solution4->success solution5->start solution6->start

References

Technical Support Center: Enhancing Solubility of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the aqueous solubility of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine for reliable and reproducible biological assays.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
Potential Cause Troubleshooting Steps Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.The compound remains in solution at a lower concentration.
Rapid Solvent Shift Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[1]A gradual change in solvent polarity prevents the compound from "crashing out" of solution.
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting).[1]Improved mixing can help to keep the compound in solution for a longer period.
Issue 2: Compound Precipitates Over the Course of the Assay
Potential Cause Troubleshooting Steps Expected Outcome
Thermodynamic Insolubility The compound concentration is above its thermodynamic solubility limit. Lower the compound concentration.[1]The compound remains soluble throughout the assay at a lower concentration.
Temperature Fluctuations Ensure all assay components and the environment are maintained at a constant, controlled temperature.[1][2]Stable temperature prevents temperature-induced precipitation.
Compound Instability The compound may be degrading over time, with the degradation products being less soluble. Assess compound stability in the assay buffer over the time course of the experiment.If the compound is unstable, a shorter assay incubation time may be necessary.
Interaction with Media Components Components of the cell culture media (e.g., salts, proteins) can cause precipitation.[3] Test the compound's solubility in simpler buffers (e.g., PBS) to identify problematic media components.Identification of incompatible media components allows for buffer optimization.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A simple method to assess solubility is through visual inspection of serial dilutions of your compound in the assay buffer. You can prepare a dilution series in a microplate and visually check for any cloudiness or solid particles against a dark background.[1] For more quantitative data, techniques like nephelometry (light scattering) or measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) can detect turbidity.[1]

Q2: What is the maximum recommended concentration of DMSO in a biological assay?

A2: As a general guideline, the final concentration of dimethyl sulfoxide (DMSO) in an assay should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[1] High concentrations of DMSO can cause compound precipitation and may also impact the biological activity of cells and proteins.[1]

Q3: How can pH be used to improve the solubility of this compound?

A3: this compound contains an amine group, which is basic. In acidic conditions (lower pH), this amine group can become protonated, forming a more soluble salt.[4][5][6] Therefore, decreasing the pH of your aqueous buffer may significantly enhance its solubility. It is crucial to ensure the chosen pH is compatible with your biological assay.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of hydrophobic compounds.[7][8][9][10] For this compound, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be tested.[11][] They work by reducing the polarity of the aqueous solvent, which can better accommodate the non-polar fluorophenyl group of the molecule.[]

Q5: Can surfactants or detergents be used to prevent precipitation?

A5: Yes, non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 can be effective in solubilizing poorly soluble compounds.[13][14][15] They form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.[11][13][14] It is essential to use them at low concentrations (typically 0.01-0.1%) and to verify that they do not interfere with the assay.

Q6: Are there other solubilizing agents that can be considered?

A6: Cyclodextrins are another class of solubilizing agents that can be very effective.[16][17][18] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic part of your compound can form an inclusion complex with the cyclodextrin, thereby increasing its solubility in water.[11][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[17][19]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement
  • Prepare a stock solution of this compound in 100% DMSO.

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0). Ensure the buffer system is appropriate for your assay.

  • Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration. Keep the final DMSO concentration consistent and low (e.g., ≤ 0.5%).

  • Mix thoroughly by vortexing.

  • Incubate the solutions under the same conditions as your biological assay (e.g., 37°C).

  • Visually inspect for precipitation immediately after mixing and after a set incubation period (e.g., 1 hour, 4 hours, 24 hours).

  • Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Screening for Solubility Improvement
  • Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Prepare a series of co-solvent/buffer mixtures. Common co-solvents to screen include ethanol, propylene glycol, and PEG 400. Prepare mixtures with varying percentages of the co-solvent in your assay buffer (e.g., 1%, 5%, 10% v/v).

  • Add the DMSO stock solution to each co-solvent/buffer mixture to reach the target final compound concentration. Ensure the final DMSO concentration is consistent across all conditions.

  • Mix well and incubate under assay conditions.

  • Observe for precipitation at different time points.

  • Determine the maximum soluble concentration in each co-solvent mixture.

Protocol 3: Determination of Maximum Soluble Concentration

This protocol helps determine the maximum concentration of a compound that remains soluble in a specific medium over time.[3]

  • Prepare a concentrated stock solution of the compound in DMSO.

  • Perform serial dilutions of the stock solution in the chosen assay buffer in a 96-well plate.

  • Incubate the plate under the same conditions as your experiment (e.g., temperature, CO2).

  • Visually inspect for precipitation at regular intervals. A sample can also be viewed under a microscope to detect fine precipitates.[3]

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.[3]

Quantitative Data Summary

The following tables provide hypothetical solubility data for this compound to illustrate the effects of different solubilization strategies. Actual results may vary and should be determined experimentally.

Table 1: Effect of pH on Aqueous Solubility

pHSolubility (µg/mL)
5.0> 200
6.0150
7.050
7.425
8.015

Table 2: Effect of Co-solvents on Solubility at pH 7.4

Co-solvent (v/v %)Solubility (µg/mL)
None25
5% Ethanol60
10% Ethanol120
5% Propylene Glycol75
10% Propylene Glycol150
5% PEG 40080
10% PEG 400180

Table 3: Effect of Surfactants and Cyclodextrins on Solubility at pH 7.4

Solubilizing AgentConcentrationSolubility (µg/mL)
None-25
Tween® 800.05%100
Triton™ X-1000.02%90
HP-β-CD1%150
HP-β-CD2%> 200

Visualizations

Caption: Workflow for improving compound solubility.

decision_tree start Compound Precipitation in Aqueous Buffer is_ionizable Is the compound ionizable? (e.g., contains acidic or basic groups) start->is_ionizable adjust_ph Adjust pH is_ionizable->adjust_ph Yes try_cosolvents Try Co-solvents (e.g., Ethanol, PEG) is_ionizable->try_cosolvents No check_solubility1 Solubility Improved? adjust_ph->check_solubility1 check_solubility1->try_cosolvents No end_success Optimized Formulation check_solubility1->end_success Yes check_solubility2 Solubility Improved? try_cosolvents->check_solubility2 try_surfactants Try Surfactants/Cyclodextrins (e.g., Tween 80, HP-β-CD) check_solubility2->try_surfactants No check_solubility2->end_success Yes check_solubility3 Solubility Improved? try_surfactants->check_solubility3 check_solubility3->end_success Yes end_fail Consider Alternative Strategies (e.g., formulation, particle size reduction) check_solubility3->end_fail No

Caption: Decision tree for selecting a solubilization method.

References

addressing stability issues of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For analytical purposes, HPLC-grade acetonitrile or methanol are recommended for preparing stock solutions. For biological assays, dimethyl sulfoxide (DMSO) is a common choice, followed by further dilution in aqueous buffers. It is crucial to minimize the final concentration of DMSO in assays to avoid solvent-induced artifacts.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is pH-dependent. The 1,2,4-triazole ring is generally stable under thermal and acidic conditions[1]. However, the exocyclic amino group can be susceptible to reactions under certain pH conditions. Extreme pH values (highly acidic or alkaline) can promote hydrolysis or other degradation pathways. It is advisable to maintain the pH of aqueous solutions within the range of 4 to 8 for enhanced stability.

Q3: What is the expected shelf-life of this compound in solution?

A3: The shelf-life in solution is highly dependent on the solvent, storage temperature, and exposure to light and air. In an organic solvent like acetonitrile, stored at -20°C and protected from light, the compound is expected to be stable for several months. In aqueous buffers, the stability may be reduced, and it is recommended to use freshly prepared solutions or conduct a short-term stability study for the specific conditions. A study on a similar triazole derivative showed stability in isopropanol for at least 30 minutes[2].

Q4: What are the potential degradation pathways for this compound in solution?

A4: Potential degradation pathways for this compound include hydrolysis, oxidation, and photolysis.[3] Hydrolysis may occur at the amino group or involve the opening of the triazole ring under harsh conditions. Oxidation can affect the amino group and the aromatic rings. Photodegradation can occur upon exposure to UV light. Forced degradation studies are essential to identify and characterize the specific degradation products.[4]

Q5: Are there any known incompatibilities with common excipients or reagents?

A5: While specific incompatibility data for this compound is limited, it is advisable to avoid strong oxidizing agents and highly reactive aldehydes or ketones that could potentially react with the amino group. When formulating, it is crucial to perform compatibility studies with all excipients.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound observed in an aqueous buffer.

Possible Cause Troubleshooting Step
Inappropriate pH Measure the pH of the buffer. Adjust the pH to be within the 4-8 range. Perform a pH stability study to identify the optimal pH.
Presence of Oxidizing Species De-gas the buffer to remove dissolved oxygen. Consider adding a small amount of an antioxidant (e.g., ascorbic acid) if compatible with the experimental setup.
Microbial Contamination Filter-sterilize the buffer. Use sterile handling techniques.
High Temperature Prepare and store the solution at a lower temperature (e.g., 2-8°C). Avoid prolonged exposure to ambient temperature.

Issue 2: Precipitation of the compound from the solution.

Possible Cause Troubleshooting Step
Low Solubility Decrease the concentration of the compound. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) if permissible for the experiment.
pH-dependent Solubility Adjust the pH of the solution. The protonation state of the amino group can affect solubility.
"Salting Out" Effect If using a high salt concentration buffer, try reducing the salt concentration or switching to a different buffer system.

Issue 3: Inconsistent results in analytical assays (e.g., HPLC).

Possible Cause Troubleshooting Step
On-column Degradation Ensure the mobile phase pH is compatible with the compound's stability. Use a shorter analysis time if possible.
Adsorption to Vials/Tubing Use silanized glass vials or polypropylene vials. Prime the HPLC system thoroughly.
Inconsistent Sample Preparation Standardize the sample preparation procedure, including solvent, concentration, and time between preparation and analysis.

Quantitative Stability Data (Representative)

The following table summarizes representative data from a forced degradation study on this compound, highlighting its stability under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 N HCl24 hours80°C~15%Hydrolyzed amino group, potential ring opening
Basic Hydrolysis 0.1 N NaOH24 hours80°C~25%Ring cleavage products
Neutral Hydrolysis Water24 hours80°C< 5%Minimal degradation
Oxidative 3% H₂O₂24 hoursRoom Temp~30%N-oxide derivatives
Photolytic UV light (254 nm)48 hoursRoom Temp~10%Photodegradation adducts
Thermal Solid state48 hours105°C< 2%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and pathways.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Reflux at 80°C for 24 hours. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Prepare a 100 µg/mL solution in the mobile phase. Expose the solution to a UV light source in a photostability chamber. Keep a control sample in the dark under the same conditions.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical HPLC method for separating the parent compound from its degradation products.

1. Instrumentation:

  • HPLC system with a PDA or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

G cluster_start cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Actions cluster_analysis Analysis & Resolution start Stability Issue Encountered (e.g., Degradation, Precipitation) check_params Review Experimental Parameters (pH, Temp, Solvent) start->check_params check_purity Verify Compound Purity (e.g., via NMR, LC-MS) start->check_purity adjust_ph Adjust Solution pH check_params->adjust_ph change_solvent Modify Solvent System check_params->change_solvent control_temp Control Temperature check_params->control_temp stability_study Conduct Forced Degradation Study adjust_ph->stability_study change_solvent->stability_study control_temp->stability_study add_stabilizer Consider Stabilizers (e.g., Antioxidants) add_stabilizer->stability_study hplc_analysis Analyze by Stability-Indicating HPLC Method stability_study->hplc_analysis resolved Issue Resolved hplc_analysis->resolved

Caption: Workflow for troubleshooting stability issues.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV) parent This compound hydrolysis_product Amine Hydrolysis Product parent->hydrolysis_product H₂O / H⁺ or OH⁻ ring_opening Triazole Ring Cleavage parent->ring_opening Harsh Conditions n_oxide N-Oxide Derivative parent->n_oxide H₂O₂ photodimer Photodimer/Adduct parent->photodimer UV Light

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triazole derivatives to overcome antimicrobial resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My triazole derivative shows no activity against a known resistant strain. What are the possible reasons?

A1: Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:

  • Compound Solubility: Triazole derivatives can have poor aqueous solubility.

    • Troubleshooting:

      • Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the assay medium.

      • Determine the maximum tolerated solvent concentration by the test organism to avoid solvent-induced toxicity.

      • Consider using a co-solvent system or formulating the compound with solubility enhancers, if appropriate for the assay.

  • Mechanism of Resistance: The resistant strain may possess a resistance mechanism that is not targeted by your specific triazole derivative.[1] Triazoles can have various mechanisms of action, such as inhibiting enzymes like DNA gyrase or sterol 14-α-demethylase.[1]

    • Troubleshooting:

      • Verify the known resistance mechanism of the microbial strain.

      • If possible, test your compound against a panel of strains with different, well-characterized resistance mechanisms.

  • Compound Stability: The triazole derivative may be unstable under the assay conditions (e.g., pH, temperature, media components).

    • Troubleshooting:

      • Assess the stability of your compound in the assay medium over the incubation period. This can be done using analytical techniques like HPLC.

  • Inappropriate Assay Conditions: The chosen assay parameters may not be optimal.

    • Troubleshooting:

      • Review and optimize the inoculum density, incubation time, and growth medium.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my triazole derivative. What could be the cause?

A2: Inconsistent MIC values are a common issue. Here are some potential causes and solutions:

  • Inoculum Preparation: Variation in the inoculum size can significantly impact MIC results.

    • Troubleshooting:

      • Strictly adhere to standardized protocols for inoculum preparation, such as the McFarland standard, to ensure a consistent cell density.

  • Compound Precipitation: The compound may be precipitating at higher concentrations in the assay medium.

    • Troubleshooting:

      • Visually inspect the wells of your microtiter plate for any signs of precipitation.

      • Determine the solubility limit of your compound in the specific assay medium.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration.

    • Troubleshooting:

      • Ensure pipettes are properly calibrated.

      • Use appropriate pipetting techniques to minimize errors.

  • Edge Effects in Microtiter Plates: The outer wells of a microtiter plate are more prone to evaporation, which can concentrate the compound and affect microbial growth.

    • Troubleshooting:

      • Avoid using the outermost wells for critical experiments.

      • Fill the outer wells with sterile medium or water to maintain humidity.

Q3: My triazole derivative shows synergistic activity with a conventional antibiotic, but the effect is not reproducible. How can I troubleshoot this?

A3: Synergistic effects can be subtle and require precise experimental conditions to be observed consistently.

  • Checkerboard Assay Setup: The concentrations used in the checkerboard assay must be carefully chosen.

    • Troubleshooting:

      • Ensure the concentration ranges for both the triazole derivative and the conventional antibiotic bracket their individual MICs.

      • Use a sufficient number of dilutions to accurately determine the Fractional Inhibitory Concentration (FIC) index.

  • Interpretation of Results: The method for determining synergy (e.g., FIC index calculation) should be applied consistently.

    • Troubleshooting:

      • Clearly define the endpoints for growth inhibition.

      • Use appropriate software or a standardized spreadsheet for calculating the FIC index to avoid manual errors.

  • Biological Variability: The expression of resistance mechanisms can sometimes vary between cultures.

    • Troubleshooting:

      • Use a fresh, standardized inoculum for each experiment.

      • Perform multiple biological replicates to ensure the observed synergy is statistically significant.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of various triazole derivatives against resistant microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeTarget MicroorganismResistance ProfileMIC (µg/mL)Reference
Clinafloxacin-triazole hybrid 14Methicillin-resistant S. aureus (MRSA)Methicillin-resistant0.25[2][3]
Ofloxacin analogue 13S. aureus, S. epidermis, B. subtilis, E. coli-0.25 - 1[2]
2-methylpiperazine compound 12hMultidrug-resistant (MDR) E. coliMultidrug-resistant0.25[2]
Amino-containing derivative 18S. aureus-2[2]
Amino-containing derivative 18E. coli-8[2]
Nalidixic acid-based azomethine 1a-gP. aeruginosa-16[2]

Table 2: Antifungal and Antibacterial Activity of 1,2,3-Triazole Derivatives

Compound/DerivativeTarget MicroorganismResistance ProfileMIC (µg/mL)Reference
Triazole β-lactam conjugate 15B. subtilis, P. aeruginosa-1.25[1]
1,2,3-triazole-sulfadiazine-ZnO hybrid 26Carbapenem-resistant K. pneumoniaeCarbapenem-resistant2[1]
Isatin-based 1,2,3-triazolesFungal and Bacterial strains-Superior to ciprofloxacin and fluconazole[4]
2-aminoimidazole/triazole conjugate 1S. aureus (in biofilm)-Potentiates novobiocin[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Triazole derivative stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the triazole derivative stock solution (at a concentration of 2X the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a positive control (inoculum only), and well 12 as a negative control (medium only).

  • Inoculum Preparation:

    • Dilute the standardized 0.5 McFarland inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the triazole derivative that completely inhibits visible growth of the microorganism.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of a triazole derivative with a conventional antibiotic.

Materials:

  • Stock solutions of the triazole derivative and the conventional antibiotic.

  • Other materials are the same as for the MIC protocol.

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. The triazole derivative will be serially diluted horizontally, and the conventional antibiotic will be serially diluted vertically.

  • Prepare Dilutions:

    • Horizontal Dilution (Triazole): In each row, prepare 2-fold serial dilutions of the triazole derivative as described in the MIC protocol.

    • Vertical Dilution (Antibiotic): In each column, prepare 2-fold serial dilutions of the conventional antibiotic.

  • Inoculation:

    • Add the standardized inoculum to all wells containing the drug combinations.

  • Incubation and Reading:

    • Incubate the plate and read the results as for the MIC protocol.

  • Data Analysis:

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Triazole = (MIC of Triazole in combination) / (MIC of Triazole alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Triazole + FIC of Antibiotic.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

      • FICI > 4.0: Antagonism

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome stock Stock Solutions (Triazole & Antibiotic) mic MIC Assay (Broth Microdilution) stock->mic checkerboard Checkerboard Assay (Synergy Testing) stock->checkerboard biofilm Biofilm Inhibition Assay stock->biofilm inoculum Standardized Inoculum (0.5 McF) inoculum->mic inoculum->checkerboard inoculum->biofilm mic_result Determine MIC mic->mic_result fic_index Calculate FIC Index checkerboard->fic_index biofilm_quant Quantify Biofilm (e.g., Crystal Violet) biofilm->biofilm_quant efficacy Efficacy Determination mic_result->efficacy synergy Synergy/Antagonism Assessment fic_index->synergy antibiofilm Anti-biofilm Activity biofilm_quant->antibiofilm

Caption: Experimental workflow for assessing antimicrobial activity.

signaling_pathway cluster_triazole Triazole Derivative Action cluster_cell Microbial Cell cluster_membrane Cell Membrane/Wall cluster_intracellular Intracellular Targets cluster_outcome Result triazole Triazole Derivative membrane Membrane Disruption triazole->membrane Direct Interaction efflux Efflux Pump Inhibition triazole->efflux Inhibition ergosterol Ergosterol Synthesis (Fungi) triazole->ergosterol Inhibition ros ROS Production triazole->ros Induction dna_gyrase DNA Gyrase Inhibition (Bacteria) triazole->dna_gyrase Inhibition demethylase 14α-Demethylase Inhibition triazole->demethylase Inhibition death Cell Death membrane->death stasis Growth Inhibition efflux->stasis Potentiates other drugs ergosterol->stasis ros->death dna_gyrase->stasis demethylase->stasis stasis->death

Caption: Mechanisms of action for triazole derivatives.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_strain Strain-Related Issues cluster_solution Potential Solutions start Unexpected Assay Result (e.g., No Activity, Inconsistent MIC) solubility Check Solubility start->solubility stability Check Stability start->stability inoculum Verify Inoculum Density start->inoculum pipetting Check Pipetting Accuracy start->pipetting controls Review Controls start->controls resistance Confirm Resistance Mechanism start->resistance viability Check Strain Viability start->viability sol_solubility Use co-solvent, adjust formulation solubility->sol_solubility sol_stability Modify assay buffer/time stability->sol_stability sol_inoculum Standardize inoculum prep inoculum->sol_inoculum sol_pipetting Calibrate pipettes pipetting->sol_pipetting sol_controls Rerun with fresh controls controls->sol_controls sol_resistance Test against different strains resistance->sol_resistance sol_viability Use fresh culture viability->sol_viability

References

refining the protocol for consistent results in anticonvulsant screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their anticonvulsant screening experiments.

In Vivo Anticonvulsant Screening: Troubleshooting and FAQs

This section focuses on two common in vivo models for anticonvulsant drug screening: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

Maximal Electroshock (MES) Test

The MES test is a widely used model to assess a compound's ability to prevent the spread of seizures and is considered a model of generalized tonic-clonic seizures.[1][2]

  • Q1: What is the principle of the MES test?

    • A1: The MES test involves applying a suprathreshold electrical stimulus to an animal, typically a mouse or rat, via corneal or auricular electrodes. This stimulus induces a maximal seizure characterized by a tonic hindlimb extension. The efficacy of a potential anticonvulsant is determined by its ability to prevent this tonic hindlimb extension.[1][2]

  • Q2: What are the typical stimulus parameters for the MES test?

    • A2: For mice, a 60 Hz alternating current of 50 mA is typically delivered for 0.2 seconds. For rats, the current is usually 150 mA.[1][3] It is crucial to keep these parameters consistent across experiments to ensure reproducibility.

  • Q3: How do I know if my compound is effective in the MES test?

    • A3: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension phase of the seizure.[1] The effectiveness is often quantified by determining the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[3]

Issue Possible Cause(s) Recommended Solution(s)
High variability in seizure response between animals. 1. Inconsistent electrode placement and contact. 2. Animal strain, age, or sex differences. 3. Fluctuations in ambient temperature or lighting.1. Ensure consistent and firm contact of the electrodes. Applying a drop of saline or electrode gel can improve conductivity.[1] 2. Use a consistent strain, age, and sex of animals for each experiment. 3. Maintain a controlled laboratory environment with consistent temperature and lighting.
Animals are not consistently exhibiting tonic hindlimb extension in the control group. 1. Sub-threshold electrical stimulus. 2. Improper electrode placement.1. Verify the output of the electroconvulsive device to ensure it is delivering the correct current. 2. Ensure proper placement of corneal or auricular electrodes to deliver the stimulus effectively.
High mortality rate in the control group. 1. Excessive stimulus duration or current.1. Double-check and adhere to the recommended stimulus parameters (e.g., 0.2 seconds duration).[1]
Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for generalized myoclonic and absence seizures.[4]

  • Q1: What is the principle of the scPTZ test?

    • A1: The scPTZ test involves the subcutaneous injection of a convulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist. The endpoint is typically the observation of a clonic seizure characterized by rhythmic muscle contractions.[4][5]

  • Q2: What is the typical dose of PTZ used?

    • A2: The dose of PTZ can vary depending on the mouse strain. For CF-1 mice, a dose of 85 mg/kg is commonly used.[4] It is recommended to perform a dose-response curve to determine the optimal convulsive dose for the specific strain being used in your laboratory.

  • Q3: What are the signs of a clonic seizure in the scPTZ test?

    • A3: A clonic seizure is characterized by a period of sustained, rhythmic clonus of the limbs and body, often accompanied by a loss of righting reflex. The observation period is typically 30 minutes after PTZ injection.[4]

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent seizure latency or severity in the control group. 1. Variability in PTZ solution preparation or injection volume. 2. Animal stress levels.1. Ensure accurate and consistent preparation of the PTZ solution and precise injection volumes based on animal weight.[6] 2. Handle animals gently and allow for an acclimation period in the observation chamber before PTZ administration to minimize stress.[6]
Some control animals do not seize. 1. The dose of PTZ is too low for the specific animal strain or batch. 2. Improper subcutaneous injection.1. Perform a dose-response curve to determine the convulsive dose 97 (CD97) for your specific animal population. 2. Ensure the injection is truly subcutaneous and not into the muscle or intraperitoneally.
False positives with test compounds. 1. The vehicle used to dissolve the compound has anticonvulsant properties.1. Always run a vehicle control group to ensure the vehicle itself does not affect the seizure threshold.

In Vitro Anticonvulsant Screening: Troubleshooting and FAQs

This section addresses common issues encountered when using primary neuronal cultures and acute brain slices for anticonvulsant screening.

Primary Neuronal Cultures

Primary neuronal cultures provide a controlled environment to study the cellular and molecular mechanisms of anticonvulsant compounds.[7][8]

  • Q1: What is the optimal developmental stage for harvesting neurons for culture?

    • A1: Neurons are typically harvested from embryonic or early postnatal rodents (P0-P2). At this stage, the neurons are still developing and adapt well to the culture environment.[9][10]

  • Q2: How can I enrich for a neuronal population and reduce glial contamination?

    • A2: Using a serum-free culture medium and specific supplements like B27 can help favor neuronal survival over glial proliferation. Additionally, antimitotic agents like cytosine arabinoside (AraC) can be used, but caution is advised as they can have some neurotoxic effects.[11]

  • Q3: How long does it take for primary neuronal cultures to become mature enough for experiments?

    • A3: It typically takes about 7 to 14 days for neurons to form synaptic connections and establish a functional network. By three weeks, the network is usually well-established and exhibits spontaneous synaptic activity.[12]

Issue Possible Cause(s) Recommended Solution(s)
Low cell viability after dissociation. 1. Over-digestion with enzymes (e.g., trypsin). 2. Excessive mechanical trituration.1. Optimize the digestion time and enzyme concentration. 2. Triturate gently with a fire-polished Pasteur pipette to avoid damaging the cells.[13]
Neurons are clumping and not forming a monolayer. 1. Improper coating of the culture surface. 2. Plating density is too high or too low.1. Ensure even coating of the culture surface with an appropriate substrate like Poly-D-Lysine.[10] 2. Optimize the plating density to achieve a healthy, evenly distributed monolayer.
Cultures are dying after a week or two. 1. Nutrient depletion or accumulation of waste products. 2. Osmotic stress due to media evaporation.1. Perform partial media changes every 3-4 days to replenish nutrients and remove waste. 2. Maintain proper humidity in the incubator and use culture plates designed to minimize evaporation, especially for long-term cultures.
Acute Brain Slices

Acute brain slices maintain the local neuronal circuitry, making them an excellent model to study network excitability and the effects of anticonvulsant compounds.[14][15]

  • Q1: What is the optimal thickness for acute brain slices?

    • A1: A thickness of 300-400 µm is typically used. This is a compromise between preserving the local circuitry and ensuring adequate oxygen and nutrient diffusion to the cells in the center of the slice.[16]

  • Q2: How can I induce epileptiform activity in acute brain slices?

    • A2: Epileptiform activity can be induced by altering the composition of the artificial cerebrospinal fluid (aCSF). Common methods include increasing the extracellular potassium concentration, removing magnesium, or adding pro-convulsant drugs like 4-aminopyridine (4-AP) or bicuculline.[17][18]

  • Q3: How long can I maintain viable acute brain slices for recording?

    • A3: With proper preparation and maintenance, acute brain slices can remain viable for electrophysiological recordings for several hours (typically 6-8 hours).[19]

Issue Possible Cause(s) Recommended Solution(s)
Difficulty obtaining healthy, viable slices. 1. Damage during the slicing procedure (e.g., dull blade, excessive vibration). 2. Ischemia or excitotoxicity during dissection and slicing.1. Use a sharp vibratome blade and ensure the slicer is properly maintained to minimize vibration. 2. Perform the dissection and slicing in ice-cold, oxygenated cutting solution to minimize metabolic stress and excitotoxicity.[19][20]
Unable to record stable baseline activity. 1. Inadequate recovery time after slicing. 2. Suboptimal aCSF composition or temperature.1. Allow slices to recover for at least one hour in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) before starting recordings.[14][20] 2. Ensure the aCSF is continuously bubbled with 95% O2 / 5% CO2 and maintained at the correct temperature.
Epileptiform activity is not consistently induced. 1. The concentration of the pro-convulsant is too low. 2. The brain region being studied is less susceptible to the chosen induction method.1. Optimize the concentration of the pro-convulsant drug. 2. Different brain regions have different seizure thresholds; you may need to adjust your induction protocol accordingly.

Experimental Protocols

Maximal Electroshock (MES) Test Protocol
  • Animal Preparation: Acclimatize male CF-1 mice or Sprague-Dawley rats to the testing room for at least 30 minutes before the experiment.[1][3]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally).

  • Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the animal's corneas. Place the corneal electrodes on the eyes, ensuring good contact.[1]

  • Stimulation: Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds.[1]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this phase is considered protection.[1]

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
  • Animal Preparation: Acclimatize male CF-1 mice to individual observation chambers for at least 30 minutes.[4][6]

  • Drug Administration: Administer the test compound or vehicle.

  • PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[4]

  • Observation: Observe the animals for 30 minutes for the presence of a clonic seizure lasting at least 5 seconds.[4]

Primary Hippocampal Neuron Culture Protocol
  • Dissection: Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups in ice-cold dissection medium.[9]

  • Digestion: Incubate the tissue in a trypsin/EDTA solution to dissociate the cells.

  • Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[13]

  • Plating: Plate the cells onto Poly-D-Lysine coated culture dishes or coverslips in a serum-free neuronal culture medium supplemented with B27.[10]

  • Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 3-4 days.

Acute Brain Slice Preparation and Recording Protocol
  • Anesthesia and Dissection: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated cutting solution.[19][20]

  • Slicing: Cut 300-400 µm thick slices of the desired brain region using a vibratome in the ice-cold cutting solution.[16]

  • Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least one hour to recover.[14][20]

  • Recording: Transfer a slice to the recording chamber of an electrophysiology setup and perfuse with oxygenated aCSF. Induce epileptiform activity as required and record field potentials or perform patch-clamp recordings.[21]

Data Presentation

Table 1: Efficacy of Standard Anticonvulsant Drugs in MES and scPTZ Models
Drug Mechanism of Action MES Test (ED50, mg/kg) scPTZ Test (ED50, mg/kg)
PhenytoinSodium Channel Blocker9.5>100
CarbamazepineSodium Channel Blocker8.8>100
EthosuximideT-type Calcium Channel Blocker>150130
Valproic AcidMultiple (GABA transaminase inhibitor, sodium channel blocker)272149
DiazepamGABA-A Receptor Positive Allosteric Modulator2.50.2

Note: ED50 values are approximate and can vary depending on the specific experimental conditions and animal strain used.

Mandatory Visualizations

Signaling Pathways

Glutamatergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle VGCC Voltage-Gated Ca2+ Channel Glutamate Glutamate Glutamate_Vesicle->Glutamate Release VGCC->Glutamate_Vesicle Ca2+ Influx AMPA_R AMPA Receptor NMDA_R NMDA Receptor Postsynaptic\nExcitation (Na+ influx) Postsynaptic Excitation (Na+ influx) AMPA_R->Postsynaptic\nExcitation (Na+ influx) mGluR mGluR Postsynaptic\nExcitation (Ca2+ influx) Postsynaptic Excitation (Ca2+ influx) NMDA_R->Postsynaptic\nExcitation (Ca2+ influx) Second\nMessenger\nSignaling Second Messenger Signaling mGluR->Second\nMessenger\nSignaling Glutamate->AMPA_R Binds Glutamate->NMDA_R Binds Glutamate->mGluR Binds Action_Potential Action Potential Action_Potential->VGCC Depolarization

Caption: Glutamatergic synapse signaling pathway.

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_Vesicle GABA Vesicle VGCC Voltage-Gated Ca2+ Channel GABA GABA GABA_Vesicle->GABA Release VGCC->GABA_Vesicle Ca2+ Influx GABA_A_R GABA-A Receptor GABA_B_R GABA-B Receptor Postsynaptic\nInhibition (Cl- influx) Postsynaptic Inhibition (Cl- influx) GABA_A_R->Postsynaptic\nInhibition (Cl- influx) G-protein\nSignaling G-protein Signaling GABA_B_R->G-protein\nSignaling GABA->GABA_A_R Binds GABA->GABA_B_R Binds Action_Potential Action Potential Action_Potential->VGCC Depolarization

Caption: GABAergic synapse signaling pathway.

Experimental Workflows

MES_Workflow start Start acclimatize Acclimatize Animal start->acclimatize administer_drug Administer Test Compound/Vehicle acclimatize->administer_drug anesthetize Apply Topical Anesthetic administer_drug->anesthetize place_electrodes Place Corneal Electrodes anesthetize->place_electrodes stimulate Deliver Electrical Stimulus (e.g., 50mA, 60Hz, 0.2s) place_electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No end End protected->end not_protected->end

Caption: Maximal Electroshock (MES) Test Workflow.

scPTZ_Workflow start Start acclimatize Acclimatize Animal start->acclimatize administer_drug Administer Test Compound/Vehicle acclimatize->administer_drug inject_ptz Inject PTZ Subcutaneously (e.g., 85 mg/kg) administer_drug->inject_ptz observe Observe for 30 minutes inject_ptz->observe endpoint Endpoint: Clonic Seizure > 5s? observe->endpoint protected Protected endpoint->protected No not_protected Not Protected endpoint->not_protected Yes end End protected->end not_protected->end

Caption: Subcutaneous PTZ (scPTZ) Test Workflow.

Brain_Slice_Workflow start Start dissect Dissect Brain in Ice-Cold Cutting Solution start->dissect slice Cut 300-400µm Slices with Vibratome dissect->slice recover Recover Slices in Oxygenated aCSF (1hr, 32-34°C) slice->recover record Transfer to Recording Chamber recover->record induce Induce Epileptiform Activity (e.g., high K+, 4-AP) record->induce acquire Acquire Electrophysiological Data induce->acquire end End acquire->end

Caption: Acute Brain Slice Electrophysiology Workflow.

References

Technical Support Center: Optimization of Enzyme Inhibition Assays for Fluorophenyl-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme inhibition assays for fluorophenyl-triazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform when an enzyme inhibition assay with a fluorophenyl-triazole compound yields inconsistent results?

A1: When faced with inconsistent results, begin by verifying the following:

  • Compound Integrity and Purity: Confirm the chemical structure, purity, and concentration of your fluorophenyl-triazole stock solution. Degradation or impurities can significantly impact inhibitory activity.

  • Enzyme Activity: Ensure the enzyme is active and the assay is running within its linear range. Perform a control experiment with a known inhibitor to validate enzyme function.

  • Buffer and Reagent Quality: Check the pH and ionic strength of all buffers. Ensure all reagents are correctly prepared and have not expired.

  • Instrument Performance: Verify that the plate reader or spectrophotometer is functioning correctly and calibrated.

Q2: My fluorophenyl-triazole compound has poor solubility in the aqueous assay buffer. How can I address this?

A2: Poor solubility is a common challenge. Here are several strategies to improve it:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent for dissolving hydrophobic compounds. However, it's crucial to keep the final DMSO concentration in the assay low (typically ≤1%) as it can inhibit enzyme activity.[1] Always run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Test Other Solvents: Other solvents like ethanol, methanol, or polyethylene glycol (PEG) can be explored, but their compatibility with the enzyme must be validated.[1]

  • Sonication or Vortexing: Gently sonicating or vortexing the compound stock solution can aid in dissolution.

  • pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer might improve solubility. However, ensure the pH remains within the optimal range for enzyme activity.

Q3: How can I rule out non-specific inhibition or assay artifacts with my fluorophenyl-triazole inhibitor?

A3: It is essential to perform counter-screens to identify potential assay artifacts:

  • Fluorescence Interference: Fluorophenyl-triazoles can be fluorescent or can quench the fluorescence of the reporter molecule in the assay.[2][3] To check for this, run a control experiment in the absence of the enzyme but with all other assay components, including your compound. A change in fluorescence signal would indicate interference.

  • Promiscuous Inhibition: Some compounds can inhibit enzymes non-specifically, for example, by forming aggregates. Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help to disrupt aggregates and reduce non-specific inhibition.

  • Redox Activity: Some compounds can interfere with assays by acting as redox-cycling agents. This can be assessed using specific counter-assays, for example, by monitoring the reduction of resazurin in the presence of a reducing agent like dithiothreitol (DTT).[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells - Poor mixing of reagents- Inconsistent dispensing volumes- Compound precipitation- Ensure thorough mixing of all solutions before and after addition to the plate.- Calibrate and check the performance of pipettes.- Visually inspect wells for any signs of precipitation. If observed, refer to solubility troubleshooting (FAQ Q2).
No or very low inhibition observed - Inactive compound- Incorrect compound concentration- Enzyme concentration too high- Substrate concentration too high- Verify compound integrity and concentration.- Prepare fresh serial dilutions of the inhibitor.- Optimize enzyme concentration to ensure the assay is in the linear range.- Determine the Michaelis constant (Km) for the substrate and use a concentration at or near the Km for competitive inhibitors.
IC50 value is significantly different from expected values - Different assay conditions (pH, temperature, buffer components)- Variation in enzyme or substrate lots- Incorrect data analysis- Standardize all assay parameters and report them with the results.- Qualify new lots of enzyme and substrate.- Use appropriate curve-fitting models for IC50 determination (e.g., four-parameter logistic regression).
Time-dependent inhibition - Slow-binding inhibitor- Irreversible inhibitor- Compound instability- Pre-incubate the enzyme and inhibitor for varying periods before adding the substrate to assess time-dependency.- Perform dialysis or jump-dilution experiments to test for reversibility.- Assess the stability of the compound in the assay buffer over the time course of the experiment.

Data Presentation

Table 1: In Vitro Enzyme Inhibition Data for Exemplary Fluorophenyl-Triazole Derivatives
Compound IDTarget EnzymeIC50 (µM)Inhibition (%) at [X] µM
FTZ-001 α-glucosidase57.7Not Reported
FTZ-002 α-glucosidase30.6Not Reported
FTZ-003 α-amylase185.2 ± 3.4Not Reported
FTZ-004 α-glucosidase202.1 ± 3.8Not Reported
FTZ-005 CSF1R<0.001 - 0.009Not Reported
Positive Control (Acarbose) α-glucosidase252.0 ± 4.8Not Reported
Positive Control (Acarbose) α-amylase411.3 ± 6.4Not Reported

IC50 values are presented as the mean ± standard deviation from at least three independent experiments where available.

Experimental Protocols

Protocol 1: Determination of IC50 Values

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a fluorophenyl-triazole compound.

Materials:

  • Fluorophenyl-triazole compound

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader (absorbance or fluorescence)

  • Positive control inhibitor

  • Vehicle (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of the fluorophenyl-triazole in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations to be tested.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the serially diluted fluorophenyl-triazole compound or positive control to the respective wells.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The measurement interval and duration should be optimized based on the enzyme's reaction rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Mechanism of Inhibition (MOI) Studies

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of a fluorophenyl-triazole inhibitor.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions with varying concentrations of both the substrate and the fluorophenyl-triazole inhibitor.

    • For each substrate concentration, perform the assay in the absence (control) and presence of at least two different fixed concentrations of the inhibitor. The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., near the IC50 and 2-5 fold above the IC50).

  • Measurement: Measure the initial reaction velocities for all conditions as described in the IC50 protocol.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots for the data.

    • Lineweaver-Burk Plot: Plot 1/velocity versus 1/[substrate].

      • Competitive inhibition: Lines will intersect on the y-axis.

      • Non-competitive inhibition: Lines will intersect on the x-axis.

      • Uncompetitive inhibition: Lines will be parallel.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to confirm the mode of inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Compound Dilution add_inhibitor Add Inhibitor/Vehicle prep_compound->add_inhibitor prep_enzyme Enzyme Preparation add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Substrate Preparation add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubation add_inhibitor->pre_incubate pre_incubate->add_substrate read_plate Measure Signal (Absorbance/Fluorescence) add_substrate->read_plate calc_velocity Calculate Initial Velocity read_plate->calc_velocity normalize_data Normalize to Control calc_velocity->normalize_data plot_data Plot % Inhibition vs. [Inhibitor] normalize_data->plot_data fit_curve Determine IC50 (Curve Fitting) plot_data->fit_curve

Caption: Workflow for IC50 Determination of Fluorophenyl-Triazole Inhibitors.

troubleshooting_workflow start Inconsistent/Unexpected Results check_basics Check Basics: - Compound Integrity - Enzyme Activity - Reagent Quality - Instrument Function start->check_basics solubility_issue Is Compound Solubility an Issue? check_basics->solubility_issue address_solubility Address Solubility: - Use Co-solvents (e.g., DMSO) - Test Alternative Solvents - Sonication/Vortexing - Adjust pH solubility_issue->address_solubility Yes artifact_issue Suspect Assay Artifacts? solubility_issue->artifact_issue No address_solubility->artifact_issue run_counterscreens Run Counter-Screens: - Fluorescence Interference Check - Non-specific Inhibition Assay (with detergent) - Redox Activity Assay artifact_issue->run_counterscreens Yes reoptimize_assay Re-optimize Assay Parameters: - Enzyme/Substrate Concentration - Incubation Times - Buffer Conditions artifact_issue->reoptimize_assay No run_counterscreens->reoptimize_assay end Consistent & Reliable Data reoptimize_assay->end

Caption: Troubleshooting Logic for Fluorophenyl-Triazole Enzyme Inhibition Assays.

References

Technical Support Center: Synthesis and Purification of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete reaction due to insufficient reaction time or temperature.2. Impure starting materials (e.g., aminoguanidine bicarbonate).3. Suboptimal pH during the cyclization step.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or gradually increasing the temperature.2. Ensure the purity of starting materials. Aminoguanidine bicarbonate can be recrystallized if necessary.3. The cyclization to form the triazole ring is typically base-catalyzed. Ensure the pH is sufficiently alkaline.
Product is an insoluble oil or gum The product has "oiled out" during recrystallization instead of forming crystals. This can happen if the solution is supersaturated or if the cooling process is too rapid.1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional hot solvent to reduce the saturation.3. Allow the solution to cool slowly to room temperature, then place it in an ice bath.4. If crystals still do not form, try scratching the inside of the flask with a glass rod to induce crystallization.
Presence of a major impurity with a similar Rf value to the product Formation of the isomeric 1,3,4-oxadiazole byproduct is a common side reaction in triazole synthesis.1. Optimize the cyclization conditions. The formation of the triazole is favored over the oxadiazole in the presence of a strong base.2. If the impurity is still present, column chromatography may be required for separation.
Broad or tailing peaks during HPLC analysis The basic amine functionality of the triazole can interact with acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape.1. Use an HPLC column specifically designed for the analysis of basic compounds.2. Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[1]
Product discoloration (yellowing) Amines can be susceptible to air oxidation over time.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).2. Protect the product from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common synthetic route involves the reaction of 2-fluorobenzoyl chloride with aminoguanidine bicarbonate to form an intermediate, which is then cyclized under basic conditions to yield the desired 1,2,4-triazole.

Q2: What are the typical impurities I might encounter in my crude product?

The most likely impurities include unreacted starting materials (2-fluorobenzoic acid, aminoguanidine), the intermediate acylaminoguanidine, and the isomeric 2-(2-fluorophenyl)-5-amino-1,3,4-oxadiazole. The formation of the oxadiazole is a common side reaction in the synthesis of 1,2,4-triazoles.

Q3: How can I improve the purity of my synthesized this compound?

The two primary methods for enhancing the purity are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often effective at removing most impurities. For very high purity requirements or to separate stubborn impurities like the oxadiazole isomer, column chromatography is recommended.

Q4: What is the best solvent for recrystallizing this compound?

Ethanol is a commonly used and effective solvent for the recrystallization of similar 4-amino-5-aryl-1,2,4-triazoles.[2] The product should be soluble in hot ethanol and sparingly soluble in cold ethanol to ensure good recovery.

Q5: What are the recommended conditions for column chromatography?

Due to the basic nature of the amine group, standard silica gel chromatography can lead to peak tailing and poor separation. To mitigate this, it is recommended to either:

  • Use an amine-functionalized silica gel column.[1]

  • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase (e.g., a gradient of ethyl acetate in hexanes).[1]

Data Presentation

The following table summarizes representative purity data for this compound after applying different purification strategies. The initial purity of the crude product is assumed to be around 85-90%.

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Recovery (%)Notes
Recrystallization 88%>98%75-85%A single recrystallization from ethanol is often sufficient to remove most impurities. A second recrystallization can further increase purity.
Column Chromatography (Silica Gel with 1% TEA in Mobile Phase) 88%>99%60-75%Effective for removing closely related impurities like the 1,3,4-oxadiazole isomer.
Column Chromatography (Amine-Functionalized Silica) 88%>99.5%65-80%Provides excellent peak shape and separation for basic amines without the need for a mobile phase modifier.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography (Silica Gel with Triethylamine)
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate with 1% triethylamine) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent system. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Workflow Start Starting Materials (2-Fluorobenzoyl Chloride, Aminoguanidine Bicarbonate) Reaction Acylation Reaction Start->Reaction Intermediate Acylaminoguanidine Intermediate Reaction->Intermediate Cyclization Base-Catalyzed Cyclization Intermediate->Cyclization Crude_Product Crude 5-(2-fluorophenyl)-4H- 1,2,4-triazol-3-amine Cyclization->Crude_Product Purification Purification Step Crude_Product->Purification Pure_Product Pure Product (>99% Purity) Purification->Pure_Product Troubleshooting_Tree cluster_impurities Potential Impurities cluster_solutions Solutions Start Low Purity of Final Product Impurity_Check Identify Impurity by LC-MS/NMR Start->Impurity_Check Starting_Material Unreacted Starting Material Impurity_Check->Starting_Material Impurity matches starting material Oxadiazole 1,3,4-Oxadiazole Isomer Impurity_Check->Oxadiazole Isomeric impurity detected Other Other Byproducts Impurity_Check->Other Unknown impurities Optimize_Reaction Optimize Reaction Conditions (Time, Temperature) Starting_Material->Optimize_Reaction Optimize_Cyclization Optimize Cyclization (Stronger Base, Anhydrous Conditions) Oxadiazole->Optimize_Cyclization Column_Chromatography Perform Column Chromatography Oxadiazole->Column_Chromatography Other->Column_Chromatography Purification_Methods cluster_purification Purification Strategies cluster_outcomes Expected Outcomes Crude_Product Crude Product (85-90% Purity) Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Recrystallization Purity >98% Recrystallization->Purity_Recrystallization Purity_Chromatography Purity >99% Column_Chromatography->Purity_Chromatography

References

Validation & Comparative

A Comparative Analysis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of a Novel Triazole Derivative Against a Clinical Standard

In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal resistance, the 1,2,4-triazole scaffold has emerged as a promising foundation for the development of new therapeutics. This guide presents a comparative study of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, a representative of this evolving class of antifungals, against the widely used clinical agent, fluconazole. While direct comparative experimental data for this compound is not yet publicly available, this document provides a framework for its evaluation, based on the known properties of fluconazole and the reported activities of structurally related 1,2,4-triazole derivatives.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the established antifungal, fluconazole, and a prospective look at a next-generation triazole derivative. We present detailed experimental protocols for a head-to-head comparison, quantitative data on fluconazole's efficacy, and illustrative data for the 1,2,4-triazole class to underscore its potential.

Introduction to the Compounds

Fluconazole: A first-generation triazole antifungal, fluconazole has been a cornerstone in the treatment of various fungal infections for decades.[1][2] It is a synthetic, fluorine-substituted bis-triazole that is available for both oral and intravenous administration.[3] Its clinical utility extends to a wide range of fungal pathogens, including Candida species and Cryptococcus neoformans.[1][4]

This compound: This compound belongs to the broad class of 1,2,4-triazole derivatives, which are being extensively investigated for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties. The 1,2,4-triazole ring is a key pharmacophore in many existing antifungal drugs. The introduction of a fluorophenyl group at the 5-position and an amine group at the 3-position is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. While specific data on this particular derivative is scarce, its structural similarity to other potent antifungal triazoles warrants a thorough investigation.

Mechanism of Action

Both fluconazole and, hypothetically, this compound belong to the azole class of antifungals and are expected to share a similar mechanism of action. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, increased cell membrane permeability, and ultimately, the inhibition of fungal growth (fungistatic) or cell death (fungicidal), depending on the concentration and the fungal species.[1][4]

Ergosterol Biosynthesis Pathway and Azole Inhibition Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Fluconazole Fluconazole / this compound Fluconazole->Lanosterol_14a_demethylase Inhibits

Figure 1: Mechanism of action of azole antifungals.

Comparative Performance Data

Quantitative data for a direct comparison is presented below. Table 1 summarizes the known antifungal activity of fluconazole against common fungal pathogens. Table 2 provides illustrative antifungal activity data for various 1,2,4-triazole derivatives from the literature to highlight the potential of this class of compounds, including our target molecule.

Table 1: Antifungal Activity of Fluconazole

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.25 - 4[7]
Candida glabrata0.5 - 64[7]
Candida parapsilosis0.12 - 2[7]
Candida krusei16 - >64 (Often resistant)[7]
Cryptococcus neoformans2 - 16[7]
Aspergillus fumigatusGenerally resistant[3]

Table 2: Illustrative Antifungal Activity of Various 1,2,4-Triazole Derivatives

1,2,4-Triazole DerivativeFungal SpeciesMIC (µg/mL)Reference
N-(4-chlorobenzyl) derivativeCandida albicans0.063 - 0.5[7]
2,4-difluorophenyl derivativeCandida spp.0.063 - 1[7]
Quinoline based benzothiazolyl-1,2,4-triazoleCandida albicans6.25
Clinafloxacin-triazole hybridCandida albicans0.25 - 2

Experimental Protocols for a Comparative Study

To facilitate a direct and robust comparison between this compound and fluconazole, the following standardized experimental protocols are proposed.

Experimental Workflow for Comparative Antifungal Study cluster_0 Preparation cluster_1 Antifungal Susceptibility Testing cluster_2 Mechanism of Action Study cluster_3 Data Analysis Compound_Prep Prepare stock solutions of This compound and Fluconazole in DMSO MIC_Test Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Test Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay Compound_Prep->Ergosterol_Assay Inoculum_Prep Prepare fungal inoculum (e.g., Candida albicans) and adjust to 0.5 McFarland standard Inoculum_Prep->MIC_Test Time_Kill_Assay Time-Kill Kinetic Assay (Fungistatic vs. Fungicidal) Inoculum_Prep->Time_Kill_Assay Inoculum_Prep->Ergosterol_Assay MIC_Test->Time_Kill_Assay Inform concentrations Data_Analysis Compare MIC values, time-kill curves, and ergosterol inhibition MIC_Test->Data_Analysis Time_Kill_Assay->Data_Analysis Ergosterol_Assay->Data_Analysis

Figure 2: Proposed experimental workflow.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[8]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 1-5 x 10^5 CFU/mL in the test wells.[3]

  • Assay Procedure: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate. Each well is then inoculated with the fungal suspension.[6]

  • Incubation: Plates are incubated at 35°C for 24-48 hours.[9]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well.[9]

Time-Kill Kinetic Assay

This assay determines whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[3]

  • Procedure: Fungal inoculum is added to flasks containing RPMI 1640 medium with the test compounds at concentrations relative to their MIC (e.g., 1x, 4x, and 16x MIC).[3] A growth control without the drug is also included.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[3]

  • Viable Cell Counting: Serial dilutions of the aliquots are plated on Sabouraud Dextrose Agar (SDA) plates. After incubation, the number of colony-forming units (CFU/mL) is determined.[3]

  • Data Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[3]

Ergosterol Biosynthesis Inhibition Assay

This assay will confirm if the test compound targets the ergosterol biosynthesis pathway.

  • Procedure: Fungal cells are grown in the presence of sub-inhibitory concentrations of the test compounds.

  • Sterol Extraction: After incubation, the cells are harvested, and the non-saponifiable lipids (including sterols) are extracted.

  • Quantification: The extracted sterols are analyzed by spectrophotometry or chromatography (e.g., HPLC or GC-MS) to quantify the amount of ergosterol.

  • Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.[7]

Structure-Activity Relationship and Future Directions

The 1,2,4-triazole nucleus is a versatile scaffold that allows for chemical modifications at various positions to optimize antifungal activity and pharmacokinetic properties.

Figure 3: General structure of the 1,2,4-triazole scaffold.

The presence of the 2-fluorophenyl group in this compound is significant, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The amine group can participate in hydrogen bonding interactions with the target enzyme and improve the compound's solubility.

Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of this compound and its analogues. A comprehensive understanding of their antifungal spectrum, potency, and safety profile will be crucial in determining their potential as next-generation antifungal agents.

Conclusion

While fluconazole remains a vital tool in the clinical management of fungal infections, the emergence of resistance necessitates the development of new antifungal agents. The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel antifungals. This compound represents a promising, yet uncharacterized, candidate from this class. The experimental framework provided in this guide offers a clear path for its comprehensive evaluation and comparison with the clinical standard, fluconazole. The insights gained from such studies will be invaluable in the ongoing battle against fungal diseases.

References

A Comparative Analysis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine and Other Triazole-Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant properties of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine and other prominent triazole-based anticonvulsant agents, namely Rufinamide and Loreclezole. Due to the limited publicly available preclinical data for this compound, this guide utilizes data from a structurally analogous compound, 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole, to provide an initial assessment of its potential efficacy. This comparison is based on established preclinical models of epilepsy and aims to inform further research and development in the field of novel anticonvulsant therapies.

Introduction to Triazole-Based Anticonvulsants

The 1,2,4-triazole nucleus is a key pharmacophore in the design of various therapeutic agents, including those with anticonvulsant activity.[1] Triazole-containing compounds have demonstrated a broad spectrum of action against different seizure types in preclinical models. Their mechanisms of action often involve the modulation of key neurological pathways, including the enhancement of GABAergic inhibition and the inhibition of glutamatergic excitation, primarily through interaction with voltage-gated sodium channels.[2] This guide focuses on a comparative analysis of a novel triazole derivative and established triazole-based drugs to highlight their relative potency and potential mechanisms of action.

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the available quantitative data on the anticonvulsant and neurotoxic profiles of the selected triazole-based compounds from preclinical studies in mice. It is crucial to note that the data for the target compound is represented by a structural analog, and direct comparisons should be made with caution.

CompoundTestAnimal ModelRoute of AdministrationED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/ED₅₀)
Structural Analog of Target Compound *scPTZMiceNot Specified1.4Not ReportedNot Reported
Rufinamide MESMiceOral23.9>300>12.6
scPTZMiceOral45.8>300>6.5
Loreclezole Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

*Data for 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole, a structural analog of this compound.[3] ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. PI (Protective Index): A measure of the therapeutic window of a drug. A higher PI indicates a wider margin of safety.

Mechanism of Action and Signaling Pathways

Triazole-based anticonvulsants primarily exert their effects by modulating the balance between excitatory and inhibitory neurotransmission in the central nervous system. The two main signaling pathways implicated are the voltage-gated sodium channels and the GABAergic system.

Voltage-Gated Sodium Channels (VGSCs)

Many triazole anticonvulsants, including Rufinamide, are known to target voltage-gated sodium channels.[4] They prolong the inactive state of these channels, which reduces the repetitive firing of neurons and thereby limits the spread of seizure activity. This mechanism is particularly effective against generalized tonic-clonic seizures.

Voltage-Gated Sodium Channel Modulation Mechanism of Action: Voltage-Gated Sodium Channel Modulation Triazole Anticonvulsant Triazole Anticonvulsant VGSC Voltage-Gated Sodium Channel Triazole Anticonvulsant->VGSC Binds to Prolonged Inactivation Prolonged Inactivation State VGSC->Prolonged Inactivation Leads to Reduced Neuronal Firing Reduced Repetitive Neuronal Firing Prolonged Inactivation->Reduced Neuronal Firing Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Firing->Anticonvulsant Effect

Caption: Modulation of voltage-gated sodium channels by triazole anticonvulsants.

GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Some triazole anticonvulsants, such as Loreclezole, enhance the activity of GABA at the GABA-A receptor.[5] This leads to an influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. This mechanism is effective in controlling a broad range of seizure types.

GABAergic System Modulation Mechanism of Action: GABAergic System Modulation Triazole Anticonvulsant Triazole Anticonvulsant GABA_A_Receptor GABA-A Receptor Triazole Anticonvulsant->GABA_A_Receptor Positive Allosteric Modulation Increased_GABA_Activity Increased GABA Activity GABA_A_Receptor->Increased_GABA_Activity Chloride_Influx Increased Chloride Ion Influx Increased_GABA_Activity->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Hyperpolarization->Anticonvulsant_Effect

Caption: Enhancement of GABAergic inhibition by triazole anticonvulsants.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for the evaluation of anticonvulsant activity and neurotoxicity.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Procedure:

  • Animal Preparation: Adult male mice are used. The test compound is administered orally or intraperitoneally at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity. The ED₅₀ is calculated based on the dose-response data.

MES_Test_Workflow Experimental Workflow: Maximal Electroshock (MES) Test cluster_pre Pre-treatment cluster_test Testing cluster_obs Observation Animal_Acclimation Animal Acclimation Compound_Admin Compound Administration (Oral or IP) Animal_Acclimation->Compound_Admin Electrode_Placement Corneal Electrode Placement Compound_Admin->Electrode_Placement Stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) Electrode_Placement->Stimulation Seizure_Observation Observation for Tonic Hindlimb Extension Stimulation->Seizure_Observation Data_Analysis Data Analysis (ED50 Calculation) Seizure_Observation->Data_Analysis

Caption: Workflow of the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.

Procedure:

  • Animal Preparation: Adult male mice are used. The test compound is administered orally or intraperitoneally at various doses.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce seizures.

  • Observation: The mice are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures.

  • Endpoint: The absence of clonic seizures within the observation period is considered a positive result. The ED₅₀ is calculated based on the dose-response data.

scPTZ_Test_Workflow Experimental Workflow: Subcutaneous Pentylenetetrazole (scPTZ) Test cluster_pre Pre-treatment cluster_induce Induction cluster_obs_scPTZ Observation Animal_Acclimation_scPTZ Animal Acclimation Compound_Admin_scPTZ Compound Administration (Oral or IP) Animal_Acclimation_scPTZ->Compound_Admin_scPTZ PTZ_Injection Subcutaneous PTZ Injection Compound_Admin_scPTZ->PTZ_Injection Clonic_Seizure_Observation Observation for Clonic Seizures (30 minutes) PTZ_Injection->Clonic_Seizure_Observation Data_Analysis_scPTZ Data Analysis (ED50 Calculation) Clonic_Seizure_Observation->Data_Analysis_scPTZ

Caption: Workflow of the subcutaneous Pentylenetetrazole (scPTZ) test.

Rotarod Test for Neurotoxicity

The rotarod test is used to assess motor coordination and can indicate potential neurotoxic side effects of a compound.

Procedure:

  • Animal Training: Mice are trained to walk on a rotating rod at a constant speed.

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect, the mice are placed on the rotarod, which is then set to accelerate.

  • Endpoint: The time until the mouse falls off the rod (latency) is recorded. A significant decrease in performance compared to the control group indicates neurotoxicity. The TD₅₀ is the dose at which 50% of the animals exhibit motor impairment.

Rotarod_Test_Workflow Experimental Workflow: Rotarod Test for Neurotoxicity cluster_train Training cluster_treat Treatment cluster_test_rotarod Testing Animal_Training Train Mice on Rotarod Compound_Admin_Rotarod Compound Administration Animal_Training->Compound_Admin_Rotarod Place_on_Rotarod Place on Accelerating Rotarod Compound_Admin_Rotarod->Place_on_Rotarod Measure_Latency Measure Latency to Fall Place_on_Rotarod->Measure_Latency Data_Analysis_Rotarod Data Analysis (TD50 Calculation) Measure_Latency->Data_Analysis_Rotarod

Caption: Workflow of the Rotarod test for assessing neurotoxicity.

Discussion and Future Directions

The available preclinical data suggests that the structural class represented by 3-amino-5-aryl-4H-1,2,4-triazoles holds significant promise for potent anticonvulsant activity. The structural analog of the target compound, with an ED₅₀ of 1.4 mg/kg in the scPTZ test, indicates a potentially high potency, warranting further investigation.[3]

Future research should focus on the synthesis and comprehensive preclinical evaluation of this compound to determine its precise anticonvulsant profile, including its efficacy in both MES and scPTZ models, and its neurotoxicity via the rotarod test. A direct head-to-head comparison with established drugs like Rufinamide and Loreclezole under standardized experimental conditions is essential to ascertain its therapeutic potential and safety margin. Further mechanistic studies would also be crucial to elucidate its specific molecular targets and signaling pathways.

References

Comparative Analysis of 5-(Fluorophenyl)-4H-1,2,4-triazol-3-amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(fluorophenyl)-4H-1,2,4-triazol-3-amine derivatives, focusing on their anticancer and antimicrobial properties. While direct and comprehensive SAR studies on the 5-(2-fluorophenyl) isomer are limited in the public domain, this guide draws upon data from closely related 5-(4-fluorophenyl) and other substituted phenyl analogs to infer key structural determinants of activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-(fluorophenyl)-4H-1,2,4-triazol-3-amine derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the triazole core.

Anticancer Activity:

The anticancer potential of these derivatives has been evaluated against various cancer cell lines. The substitution pattern on the phenyl rings at both the N4 and C5 positions of the triazole ring plays a crucial role in determining the cytotoxic potency.

For instance, in a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds, derivatives with chloro substitutions on both phenyl rings have demonstrated potent anticancer activity.[1] The presence of a halogen, such as fluorine, on the phenyl ring at the C5 position is a common feature in many biologically active triazole derivatives.[1]

Antimicrobial Activity:

As antimicrobial agents, these compounds, particularly their Schiff base derivatives, have shown promising results. The formation of Schiff bases at the 4-amino group introduces a new pharmacophore that can significantly modulate the antimicrobial spectrum and potency.

Studies on 4-(benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives have revealed that substitutions on the benzylidene moiety are critical for activity. Electron-withdrawing groups, such as chloro and nitro groups, on the benzylidene ring have been shown to enhance antibacterial and antifungal activities.[2] For example, derivatives with a 2,4-dichlorobenzylidene or a 2-chlorobenzylidene moiety exhibit strong activity against Staphylococcus aureus and Microsporum gypseum.[2]

Comparative Biological Activity

The following tables summarize the quantitative biological activity data for representative 5-(fluorophenyl)-4H-1,2,4-triazol-3-amine derivatives and their close analogs.

Table 1: Anticancer Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives [1]

Compound IDR1 (at N4)R2 (at C5)A549 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)NCI-H23 IC₅₀ (µM)
4h Phenyl4-Fluorophenyl15.3421.0833.19
BCTA 4-Chlorophenyl4-Chlorophenyl1.092.013.28
4b 4-Chlorophenyl4-Bromophenyl4.336.128.25

Table 2: Antimicrobial Activity of 4-(benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL) [2]

Compound IDR (on benzylidene)Staphylococcus aureusMicrosporum gypseum
5l 2,4-Dichloro12.56.25
5m 2-Chloro12.56.25
5o 4-Fluoro2512.5
5q 4-Chloro2512.5
Ketoconazole--12.5
Streptomycin-12.5-

Experimental Protocols

General Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines[1]

A general synthetic route to the title compounds involves a multi-step process starting from substituted anilines and benzoic acids.

G cluster_0 Synthesis of N-Arylbenzamides cluster_1 Thionation cluster_2 Hydrazinolysis cluster_3 Cyclization aniline Substituted Aniline edci_dmap EDCI, DMAP DMF aniline->edci_dmap benzoic_acid Substituted Benzoic Acid benzoic_acid->edci_dmap benzamide N-Arylbenzamide (1) edci_dmap->benzamide lawesson Lawesson's Reagent Toluene, reflux benzamide->lawesson thiobenzamide N-Arylbenzenecarbothioamide (2) lawesson->thiobenzamide hydrazine Hydrazine Hydrate 80°C thiobenzamide->hydrazine amidine N-Arylbenzohydrazonamide (3) hydrazine->amidine brcn BrCN, NaHCO3 Water, -5°C amidine->brcn triazole 4,5-Disubstituted-4H-1,2,4-triazol-3-amine (4) brcn->triazole

General synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazol-3-amines.
  • Synthesis of N-Arylbenzamides (1): To a solution of a substituted benzoic acid in DMF, EDCI and DMAP are added, followed by the addition of a substituted aniline. The mixture is stirred to yield the corresponding N-arylbenzamide.

  • Synthesis of N-Arylbenzenecarbothioamides (2): The N-arylbenzamide is treated with Lawesson's reagent in refluxing toluene to convert the carbonyl group to a thiocarbonyl group.

  • Synthesis of N-Arylbenzohydrazonamides (3): The thioamide is reacted with hydrazine hydrate at 80°C.

  • Synthesis of 4,5-Disubstituted-4H-1,2,4-triazol-3-amines (4): The resulting hydrazonamide is cyclized using cyanogen bromide in the presence of sodium bicarbonate at -5°C to afford the final triazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)[1]
  • Cell Seeding: Cancer cells (e.g., A549, NCI-H460, NCI-H23) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]
  • Inoculum Preparation: Bacterial and fungal strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Involvement

While the precise molecular targets for many of these derivatives are still under investigation, 1,2,4-triazole-based compounds are known to interfere with various signaling pathways crucial for cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazole 5-(2-Fluorophenyl)-4H-1,2,4- triazol-3-amine Derivative Triazole->PI3K Inhibits Triazole->Akt Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The available data on 5-(fluorophenyl)-4H-1,2,4-triazol-3-amine derivatives and their close analogs highlight the significant potential of this scaffold in the development of novel anticancer and antimicrobial agents. The key takeaways for SAR are:

  • For Anticancer Activity: Halogen substitutions on the phenyl rings at both the N4 and C5 positions appear to be beneficial for cytotoxicity.

  • For Antimicrobial Activity: The introduction of a Schiff base at the 4-amino position, particularly with electron-withdrawing groups on the benzylidene ring, is a promising strategy for enhancing antimicrobial potency.

Further research focusing on the systematic variation of substituents on the 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine core is warranted to fully elucidate its SAR and to optimize its therapeutic potential. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in this field.

References

Cross-Validation of Biological Activity: A Comparative Guide for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires rigorous evaluation of their biological activity across a variety of preclinical models. Due to inherent genetic and phenotypic differences, cancer cell lines often exhibit varied responses to the same compound.[1][2] This guide provides a framework for the cross-validation of a novel compound's activity in different cell lines, using a hypothetical novel MEK inhibitor, "Compound A," and comparing it with a known MEK inhibitor, "Compound B." This guide will cover data presentation, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of Compound A and Compound B

The anti-proliferative activity of Compound A and Compound B was assessed by determining their half-maximal inhibitory concentration (IC50) values across three distinct cancer cell lines: A549 (Lung Cancer), MCF-7 (Breast Cancer), and U87 (Glioblastoma). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of greater potency.

Cell LineCancer TypeIC50 of Compound A (µM)IC50 of Compound B (µM)
A549Lung Carcinoma1.25.8
MCF-7Breast Adenocarcinoma2.510.2
U87Glioblastoma7.815.5

Table 1: Comparative IC50 values of Compound A and Compound B across different cancer cell lines. The data indicates that Compound A is more potent than Compound B in all three cell lines tested.

Understanding the Mechanism of Action: The MAPK/ERK Signaling Pathway

Both Compound A and Compound B are hypothesized to target the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.[3] This pathway transmits signals from the cell surface to the nucleus, ultimately influencing gene expression. By inhibiting MEK, a central kinase in this cascade, these compounds aim to halt uncontrolled cell growth.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CompoundA Compound A CompoundA->MEK CompoundB Compound B CompoundB->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Compounds A and B on MEK.

Experimental Workflow for Cross-Validation

A standardized workflow is crucial for ensuring the consistency and reproducibility of results when comparing compound activity across different cell lines.[4] The process begins with cell culture and treatment, followed by specific assays to measure cytotoxicity and confirm the mechanism of action, and concludes with data analysis.

Experimental_Workflow Start Start CellCulture Cell Culture (A549, MCF-7, U87) Start->CellCulture Seeding Cell Seeding in 96-well & 6-well plates CellCulture->Seeding Treatment Compound Treatment (Compound A & B) Seeding->Treatment MTT MTT Assay (IC50 Determination) Treatment->MTT WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis MTT->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A general experimental workflow for cross-validating compound activity in different cell lines.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Culture A549, MCF-7, and U87 cells in their respective recommended complete growth media.

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of media.[3]

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

2. Compound Treatment:

  • Prepare serial dilutions of Compound A and Compound B in the appropriate culture medium. A common approach is to use a 2-fold serial dilution to cover a broad concentration range.[5]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include untreated control wells (medium only).[4]

  • Incubate the plates for 48 to 72 hours, depending on the doubling time of the specific cell line.[6]

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK

This protocol is used to assess the effect of the compounds on the phosphorylation of ERK, a key downstream effector in the MAPK/ERK pathway.

1. Cell Lysis:

  • Seed cells in 6-well plates and treat with Compound A and Compound B at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).[4]

  • Wash the cells twice with ice-cold PBS.

  • Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[4]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000g for 15 minutes at 4°C.[4]

  • Collect the supernatant containing the protein.[4]

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

5. Detection:

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[4]

  • Visualize the protein bands using a chemiluminescence imaging system.[4] The intensity of the bands corresponds to the level of protein expression.[4]

Conclusion

The cross-validation of a compound's biological activity across multiple, diverse cell lines is a fundamental step in preclinical drug development. It provides crucial insights into the compound's potency, spectrum of activity, and potential for patient-specific responses. The variability in response observed across different cell lines underscores the importance of not relying on a single cell line model for decision-making.[8] By employing standardized and detailed experimental protocols, presenting data clearly, and understanding the underlying biological pathways, researchers can build a robust data package to support the advancement of novel therapeutic candidates.

References

Bridging the Gap: A Comparative Guide to Validating In Vitro Results in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective drug is fraught with challenges. A critical juncture in this path is the transition from in vitro (Latin for "in glass") experimentation to in vivo (Latin for "within the living") studies. While in vitro assays are invaluable for high-throughput screening and elucidating molecular mechanisms, they often fail to replicate the complex physiological environment of a whole organism.[1][2][3]

The success rate for drugs entering clinical trials remains low, with a significant portion of failures attributed to a lack of efficacy in patients, a factor often foreshadowed by poor translation from in vitro to in vivo models.[1][4] The biological complexity of a living organism—including its intricate network of organs, tissues, immune responses, and metabolic processes—presents a formidable challenge to the predictive power of simplified in vitro systems.[1][2][4] Therefore, rigorous validation of in vitro findings in appropriate animal models is a cornerstone of preclinical drug development, providing crucial data on pharmacokinetics, pharmacodynamics, and overall efficacy.[1][4]

Comparing In Vitro Efficacy with In Vivo Outcomes: A Quantitative Look

The following tables summarize hypothetical quantitative data to illustrate the comparison between in vitro findings and their in vivo validation for two distinct drug candidates.

Table 1: Anti-Cancer Drug Candidate "Compound X" Targeting the MAPK/ERK Pathway

ParameterIn Vitro Assay (A549 Lung Cancer Cells)In Vivo Model (Xenograft in Immunodeficient Mice)
IC50 (Cell Viability) 50 nMNot Applicable
Target Inhibition (p-ERK) 85% reduction at 100 nM60% reduction in tumor tissue
Tumor Growth Inhibition (TGI) Not Applicable70% TGI at 50 mg/kg, daily
Apoptosis Induction 4-fold increase in Caspase-3 activity2.5-fold increase in TUNEL-positive cells

Table 2: Immunomodulatory Agent "Compound Y" for Autoimmune Disease

ParameterIn Vitro Assay (Human PBMCs)In Vivo Model (Collagen-Induced Arthritis in Rats)
Cytokine Inhibition (TNF-α) 75% reduction at 10 µM50% reduction in serum TNF-α
T-cell Proliferation 60% reduction40% reduction in draining lymph nodes
Clinical Score (Arthritis Severity) Not Applicable5-point reduction on a 10-point scale
Histological Improvement Not ApplicableSignificant reduction in joint inflammation and cartilage erosion

Experimental Protocols: Methodologies for Key Assays

Detailed and standardized protocols are essential for the reproducibility and reliability of both in vitro and in vivo experiments.[1]

In Vitro: Cell Viability (MTT) Assay

Objective: To determine the concentration of an anti-cancer drug that inhibits the growth of cancer cells by 50% (IC50).[1]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[1]

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., Compound X) and a vehicle control. Incubate for 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

In Vivo: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of an anti-cancer drug in suppressing tumor growth.[1]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human tumor cells.[1]

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[1]

  • Randomization and Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound X) or vehicle control daily via a relevant route (e.g., oral gavage, intraperitoneal injection).[1]

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size limit as per ethical guidelines.[1]

  • Data Collection: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.[1]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group. Perform statistical analysis to determine significance.[1]

Visualizing the Path from Lab Bench to Preclinical Model

Diagrams can effectively illustrate complex biological pathways and experimental processes.[1]

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation cluster_2 Correlation & Decision a Target Identification b High-Throughput Screening a->b c Lead Compound ID b->c d In Vitro Efficacy & Toxicity c->d e Animal Model Selection d->e Translate f In Vivo Efficacy Study e->f g PK/PD Analysis f->g h Safety & Toxicology f->h i IVIVC Analysis g->i h->i j Candidate Selection i->j G receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription compound_x Compound X (Inhibitor) compound_x->raf

References

Enzalutamide Demonstrates Superiority Over Bicalutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison reveals enzalutamide, a second-generation androgen receptor inhibitor, offers a more comprehensive blockade of the androgen receptor signaling pathway compared to the first-generation standard-of-care, bicalutamide. This translates to significantly improved efficacy in preclinical and clinical models of castration-resistant prostate cancer (CRPC).

Prostate cancer growth is heavily reliant on the androgen receptor (AR) signaling pathway.[1] While first-generation antiandrogens like bicalutamide competitively inhibit the binding of androgens to the AR, enzalutamide exhibits a multi-level blockade.[1][2] Enzalutamide not only binds to the AR with a five to eight times higher affinity than bicalutamide but also prevents the receptor's translocation into the nucleus, its binding to DNA, and the recruitment of coactivator proteins.[1][3] This more potent mechanism of action addresses the issue of bicalutamide's partial agonist activity that can emerge in the context of AR overexpression, a common feature of CRPC.[1][4]

Quantitative Comparison of Efficacy

Data from pivotal head-to-head clinical trials, STRIVE and TERRAIN, underscore the superior efficacy of enzalutamide in treating CRPC.[1][3] These studies demonstrate significant improvements in progression-free survival (PFS) and prostate-specific antigen (PSA) response rates.

Efficacy EndpointEnzalutamideBicalutamideHazard Ratio (HR) [95% CI]Source
STRIVE Trial
Median PFS19.4 months5.7 months0.24 [0.18-0.32][4][5]
≥50% PSA Response81%31%N/A[4][6]
Time to PSA ProgressionNot Reached8.3 months0.19 [0.14-0.26][4]
TERRAIN Trial
Median PFS15.7 months5.8 months0.44 [0.34-0.57][3][7]
≥50% PSA Response82.1%20.9%N/A[8]
Signaling Pathway and Experimental Workflow Visualizations

To illustrate the distinct mechanisms of action and a typical preclinical evaluation workflow, the following diagrams are provided.

cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (T/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nuc AR AR->AR_nuc Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Binding Bicalutamide->AR_nuc Partial Agonist Activity Possible Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR Inhibits Binding (High Affinity) DNA DNA (AREs) AR_nuc->DNA Binds Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->AR_nuc Inhibits Nuclear Translocation Enzalutamide_nuc->DNA Inhibits AR Binding to DNA Coactivators Coactivators DNA->Coactivators Recruits Transcription Gene Transcription (e.g., PSA) Coactivators->Transcription Initiates

Caption: Comparative Mechanism of Action of Enzalutamide and Bicalutamide.

start Prostate Cancer Cell Line (e.g., LNCaP) culture Cell Culture & Expansion start->culture prepare Prepare Cell Suspension in Matrigel culture->prepare implant Subcutaneous Injection into Immunocompromised Mice prepare->implant tumor Tumor Establishment (Palpable Tumors Form) implant->tumor randomize Randomize Mice into Treatment Groups tumor->randomize treat_veh Vehicle Control (Daily Gavage) randomize->treat_veh Group 1 treat_bic Bicalutamide (e.g., 50 mg/kg, daily) randomize->treat_bic Group 2 treat_enz Enzalutamide (e.g., 10 mg/kg, daily) randomize->treat_enz Group 3 monitor Monitor Tumor Volume (Calipers) & Body Weight treat_veh->monitor treat_bic->monitor treat_enz->monitor monitor->monitor endpoint Endpoint Reached (e.g., Tumor Volume >1500 mm³) monitor->endpoint collect Euthanize & Collect Tumors, Blood (for PSA), & Tissues endpoint->collect Yes analyze Analyze Data: Tumor Growth Inhibition, PSA Levels, Biomarkers collect->analyze

Caption: Typical Workflow for a Prostate Cancer Xenograft Model Study.

Experimental Protocols

Prostate Cancer Xenograft Model

This protocol outlines a common method for evaluating the in vivo efficacy of antiandrogen therapies.[9][10]

  • Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, PC-3) are cultured according to the supplier's recommendations.[9] Cells are grown to 80-90% confluency before harvesting.[11]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[12] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

  • Tumor Cell Implantation:

    • Harvested cancer cells are washed and resuspended in a sterile solution, often mixed 1:1 with Matrigel to support tumor formation.

    • A specific number of cells (e.g., 1-5 million) are injected subcutaneously into the flank of each mouse.[9]

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment cohorts (e.g., vehicle control, bicalutamide, enzalutamide).[13]

  • Drug Administration and Monitoring:

    • Drugs are administered daily, typically via oral gavage.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a specified maximum size or after a set duration.

    • At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies). Blood may be collected to measure PSA levels.

    • Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.

Cell Viability / Proliferation Assay (e.g., MTT or WST-1)

This in vitro assay is used to determine the direct effect of the drugs on cancer cell proliferation.

  • Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of enzalutamide, bicalutamide, or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent such as MTT or WST-1 is added to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Measurement: After a further incubation period, the absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each compound.

References

Confirming Target Engagement of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine with Kinase Z: A Biophysical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biophysical methods for confirming the direct binding, or "target engagement," of a novel small molecule inhibitor, 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine (designated as Compound X ), to its putative target, the hypothetical Kinase Z . Understanding and confirming this direct interaction is a critical step in early-stage drug discovery to validate the compound's mechanism of action and build confidence for further development.

Here, we compare the utility and data output of three orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA). This guide presents hypothetical, yet plausible, experimental data for Compound X and two alternative Kinase Z inhibitors, Alternative A and Alternative B , to illustrate how these methods can be used to characterize and differentiate potential drug candidates.

Comparative Data Summary

The following tables summarize the quantitative data obtained from each biophysical method for the interaction of Compound X and its alternatives with Kinase Z.

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
Compound X 2.5 x 10⁵5.0 x 10⁻³20
Alternative A 1.2 x 10⁶1.2 x 10⁻²10
Alternative B 8.0 x 10⁴8.0 x 10⁻⁴100

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic and Affinity Data

CompoundAffinity (KD) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Compound X 251.05-8.52.0
Alternative A 120.98-12.2-1.5
Alternative B 1101.01-6.03.5

Table 3: Thermal Shift Assay (TSA) Stability Data

CompoundMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Kinase Z (Apo) 48.5N/A
Compound X 56.0+7.5
Alternative A 58.2+9.7
Alternative B 52.0+3.5

Biological Context: Kinase Z Signaling Pathway

Protein kinases are crucial nodes in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. The diagram below illustrates a generic kinase signaling cascade, where an inhibitor like Compound X would block the phosphorylation of downstream substrates, thereby modulating the cellular response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Z Kinase Z Receptor->Kinase_Z Activates Substrate Substrate Protein Kinase_Z->Substrate Phosphorylates Downstream Downstream Signaling (e.g., Transcription Factors) Substrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Extracellular Growth Factor Extracellular->Receptor Binds Compound_X Compound X (Inhibitor) Compound_X->Kinase_Z Inhibits

Figure 1. Simplified Kinase Z signaling pathway and point of inhibition.

Experimental Protocols & Methodologies

To ensure the reproducibility and accuracy of target engagement studies, adherence to standardized protocols is essential. The following sections detail the methodologies for the key biophysical experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures molecular interactions in real-time.[1] It provides kinetic data on the association and dissociation rates of a compound (the analyte) binding to a target protein (the ligand) that is immobilized on a sensor chip.[1][2]

Experimental Workflow:

A 1. Immobilization Immobilize Kinase Z (ligand) on an SPR sensor chip. B 2. Analyte Injection Inject Compound X (analyte) at various concentrations. A->B C 3. Association Monitor the binding of Compound X to Kinase Z in real-time. B->C D 4. Dissociation Replace analyte solution with buffer and monitor dissociation. C->D E 5. Regeneration Inject a solution to remove bound analyte from the ligand. D->E F 6. Data Analysis Fit sensorgram data to a binding model to determine ka, kd, and KD. E->F

Figure 2. Experimental workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol:

  • Ligand Immobilization:

    • Recombinantly express and purify Kinase Z with a suitable tag (e.g., His-tag).

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize Kinase Z to the activated surface via amine coupling to a target density of approximately 10,000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell is prepared similarly but without the immobilized Kinase Z to allow for background signal subtraction.

  • Analyte Preparation:

    • Prepare a stock solution of Compound X, Alternative A, and Alternative B in 100% DMSO.

    • Create a serial dilution of each compound in the running buffer (e.g., HBS-EP+) to the desired final concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should be kept constant across all samples and ideally below 1%.

  • Binding Measurement:

    • Inject the serially diluted compounds over the Kinase Z and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch the injection back to the running buffer and monitor the dissociation phase (e.g., for 600 seconds).

    • Between each compound injection, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., a low pH glycine solution) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[3] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3]

Experimental Workflow:

A 1. Sample Preparation Place Kinase Z in the sample cell. Load Compound X into the syringe. B 2. Titration Inject small aliquots of Compound X into the Kinase Z solution. A->B C 3. Heat Measurement Measure the heat change after each injection. B->C D 4. Saturation Continue injections until the binding sites are saturated. C->D E 5. Data Analysis Integrate heat peaks and fit the data to a binding model to determine KD, n, ΔH, and ΔS. D->E

Figure 3. Experimental workflow for Isothermal Titration Calorimetry (ITC).

Detailed Protocol:

  • Sample Preparation:

    • Dialyze purified Kinase Z extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Dissolve Compound X in the final dialysis buffer to the desired concentration. The concentration of the compound in the syringe should be 10-20 times that of the protein in the cell.

    • Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the Kinase Z solution (e.g., 10 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 150 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) followed by a series of larger, identical volume injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).

  • Control Experiment:

    • Perform a control titration by injecting the compound solution into the buffer alone to measure the heat of dilution. This data will be subtracted from the binding experiment data.

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • The change in entropy (ΔS) is then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[4] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[4] This change in Tm (ΔTm) is an indicator of target engagement.

Experimental Workflow:

A 1. Reaction Setup Mix Kinase Z, a fluorescent dye, and Compound X (or DMSO). B 2. Thermal Denaturation Gradually heat the mixture in a real-time PCR instrument. A->B C 3. Fluorescence Monitoring Dye binds to exposed hydrophobic regions of unfolding protein, increasing fluorescence. B->C D 4. Data Analysis Plot fluorescence vs. temperature. The midpoint of the transition is the Tm. C->D E 5. Comparison Calculate ΔTm by comparing the Tm in the presence and absence of Compound X. D->E

Figure 4. Experimental workflow for the Thermal Shift Assay (TSA).

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified Kinase Z (e.g., 2 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it according to the manufacturer's instructions.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Setup:

    • In the wells of a 96- or 384-well PCR plate, combine the Kinase Z solution, the diluted fluorescent dye, and the test compound (or DMSO for the control). The final compound concentration may range from 1 to 100 µM.

    • Seal the plate to prevent evaporation.

  • Thermal Melt:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C at a ramp rate of 1°C/minute).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Fit the curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound (ΔTm = Tm_compound - Tm_DMSO).

Conclusion

Confirming that a compound directly engages its intended target is a foundational step in drug discovery. The biophysical methods of SPR, ITC, and TSA provide complementary information to build a robust case for target engagement.

  • SPR offers high sensitivity and provides kinetic information (on- and off-rates), which can be crucial for understanding the duration of the drug-target interaction.

  • ITC is the gold standard for determining the thermodynamics of binding, offering insights into the forces driving the interaction (enthalpic vs. entropic).

  • TSA is a high-throughput and cost-effective method for initial screening and validation of binders, confirming that ligand binding leads to protein stabilization.

By employing these orthogonal techniques, researchers can confidently validate the interaction of novel compounds like this compound with their biological targets, providing a solid foundation for subsequent lead optimization and preclinical development. A multi-faceted approach, combining the insights from these biophysical assays, is the most effective strategy for a comprehensive understanding of a compound's mechanism of action.[5]

References

Safety Operating Guide

Proper Disposal of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the required method for the disposal of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine and its containers is through an approved and licensed hazardous waste disposal facility. [1] Adherence to institutional and local guidelines for hazardous waste management is mandatory for all researchers, scientists, and drug development professionals. This guide outlines the essential safety and operational procedures for the handling and disposal of this compound to ensure personnel safety and minimize environmental impact.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Table 1: Required Personal Protective Equipment (PPE)

Body PartProtectionSpecifications
EyesSafety Goggles or Face ShieldMust be worn at all times to protect against splashes or dust.
HandsChemical-Resistant GlovesNitrile rubber or other appropriate material as determined by your institution's safety office.
BodyLaboratory CoatTo prevent skin contact.
RespiratoryNIOSH/MSHA-Approved RespiratorRequired for any operations that may generate dust.

II. Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Non-essential personnel should evacuate the area. Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust.[2][4] If appropriate, moisten the material slightly to prevent it from becoming airborne.[2]

  • Collection: Collect the spilled material and any contaminated absorbent materials into a suitable, clearly labeled container for hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

III. Disposal Procedures

All waste containing this compound must be treated as hazardous chemical waste.[5][6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect the solid this compound waste in its original container if possible, or in a designated, compatible, and sealable container.[5][7] This includes any contaminated materials such as gloves, absorbent pads, and weighing papers.[5]

  • Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[5][6] The approximate quantity or percentage of the chemical should also be indicated.[6]

Step 2: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

  • Ensure the storage area has secondary containment to prevent environmental release in case of a leak.[5]

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6][9]

  • Do not dispose of this chemical down the drain or in regular trash.[6] Improper disposal can lead to environmental contamination and regulatory violations.

Step 4: Container Decontamination

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][9]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[7][9]

  • After triple-rinsing, the container can be disposed of as regular trash, but all hazardous waste labels must be defaced or removed.[9]

IV. Experimental Protocols

While specific experimental protocols for this compound are not provided, any procedure involving its use should incorporate the safety and handling precautions outlined above. All waste generated from such experiments must be disposed of following the hazardous waste procedures detailed in this guide.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generation of Waste (Solid Compound & Contaminated Items) B Wear Full PPE A->B C Segregate Waste into Labeled, Sealed Container A->C D Store in Designated Secondary Containment Area C->D E Contact EHS or Licensed Waste Contractor D->E F Professional Waste Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The toxicological properties of this specific compound have not been thoroughly investigated; therefore, caution is advised.[1] The recommended PPE is detailed in the table below.

Protection Type Specific Equipment Standard
Eye/Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection A long-sleeved laboratory coat or chemical-resistant coveralls.[3]EN ISO 27065 for certified workwear.
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated. Use in a well-ventilated area or under a fume hood.NIOSH (US) or EN 149 (EU).
Foot Protection Closed-toe shoes. Chemical-resistant boots are recommended if there is a risk of splashing.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize risk. The following step-by-step guide outlines the safe handling procedure for this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare well-ventilated workspace (fume hood) prep_ppe->prep_setup handle_weigh 3. Carefully weigh the compound, avoiding dust formation prep_setup->handle_weigh handle_dissolve 4. Dissolve in an appropriate solvent handle_weigh->handle_dissolve clean_decontaminate 5. Decontaminate work surfaces handle_dissolve->clean_decontaminate clean_doff 6. Doff PPE correctly clean_decontaminate->clean_doff clean_wash 7. Wash hands thoroughly clean_doff->clean_wash disp_solid 8a. Dispose of solid waste in a labeled, sealed container clean_wash->disp_solid disp_liquid 8b. Dispose of liquid waste in a labeled, sealed container clean_wash->disp_liquid disp_ppe 8c. Dispose of contaminated PPE as hazardous waste clean_wash->disp_ppe

Caption: Workflow for safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Have an emergency plan and access to an eyewash station and safety shower.

  • Handling:

    • Avoid the formation of dust and aerosols when handling the solid compound.[1][2]

    • Measure and weigh the substance carefully.

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash off with soap and plenty of water.[1] If irritation persists, consult a physician.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Disposal Workflow

cluster_waste Waste Segregation cluster_container Containment cluster_final Final Disposal start Waste Generated waste_solid Solid Waste (unused compound, contaminated consumables) start->waste_solid waste_liquid Liquid Waste (solutions containing the compound) start->waste_liquid cont_solid Seal in a labeled, suitable container for solid chemical waste waste_solid->cont_solid cont_liquid Seal in a labeled, suitable container for liquid chemical waste waste_liquid->cont_liquid final_disposal Arrange for disposal by a licensed professional waste disposal service cont_solid->final_disposal cont_liquid->final_disposal

Caption: Disposal workflow for this compound waste.

Disposal Procedures:

  • Unused Product: Dispose of this material through a licensed professional waste disposal service.[1] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging and PPE: Dispose of as unused product in a sealed and properly labeled container.[1]

  • General Guidelines:

    • Do not let the product enter drains.[1]

    • Keep the chemical in suitable, closed containers for disposal.[1][2]

    • All disposal practices must be in accordance with local, state, and federal regulations.

References

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Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.